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  • Product: Inosine 5'-monophosphate disodium salt hydrate
  • CAS: 352195-40-5

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to Inosine 5'-monophosphate (IMP): Disodium Salt vs. Free Acid Forms

Abstract Inosine 5'-monophosphate (IMP) is a pivotal nucleotide in numerous biological and industrial processes, from its role as a precursor in de novo purine synthesis to its application as a flavor enhancer in the foo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Inosine 5'-monophosphate (IMP) is a pivotal nucleotide in numerous biological and industrial processes, from its role as a precursor in de novo purine synthesis to its application as a flavor enhancer in the food industry.[1] For researchers, scientists, and drug development professionals, the choice between its commercially available forms—the highly soluble disodium salt and the parent free acid—is a critical decision that profoundly impacts experimental outcomes, formulation stability, and analytical accuracy. This guide provides an in-depth technical comparison of these two forms, synthesizing physicochemical data with practical, field-proven insights to inform experimental design and application development. We will explore the core differences in solubility, pH, stability, and handling, and provide validated protocols for their use.

Molecular and Physicochemical Profile

At its core, the difference between the two forms of IMP is the presence or absence of sodium counter-ions, which dictates the molecule's charge state and, consequently, its behavior in aqueous systems. Inosinic acid (the free acid form) is a polyprotic acid, while its disodium salt is the fully deprotonated, anionic form.[2]

  • Inosine 5'-monophosphate (IMP) Free Acid (Inosinic Acid): The parent molecule, a ribonucleotide of hypoxanthine.[1][3]

  • Inosine 5'-monophosphate Disodium Salt (Disodium Inosinate): The disodium salt of inosinic acid, widely used as a food additive (E631).[4][5]

The conversion between these forms is a simple acid-base reaction, where the two most acidic protons on the phosphate group are replaced by sodium ions.

IMP_Decision_Workflow start Start: Select IMP Form app What is the primary application? start->app aqueous_formulation Aqueous Formulation? (e.g., Injectable, Assay Buffer) app->aqueous_formulation Biochemical Assay, Cell Culture, Liquid Formulation solid_formulation Solid Formulation? app->solid_formulation Pharmaceutical Solid Dosage use_salt Use Disodium Salt (High Solubility, pH Control) aqueous_formulation->use_salt check_hygro Is Hygroscopicity a Critical Concern? solid_formulation->check_hygro consider_acid Consider Free Acid (Lower Hygroscopicity, Potentially Better Solid-State Stability) check_hygro->use_salt No (Solubility/Dissolution is key) check_hygro->consider_acid Yes

Caption: Workflow for selecting the appropriate IMP form.

Conclusion

While chemically similar, the disodium salt and free acid forms of Inosine 5'-monophosphate present distinct physicochemical profiles that command different handling procedures and are suited for different applications. The disodium salt offers superior aqueous solubility and pH convenience, making it the default choice for most in vitro biological assays, cell culture, and aqueous pharmaceutical formulations. The free acid, while requiring careful pH adjustment for solubilization, offers the advantage of lower hygroscopicity, a feature that can be beneficial for solid-state formulations where moisture control is a primary concern. By understanding the fundamental principles of solubility, pKa, and stability, researchers and developers can confidently select the appropriate form of IMP, ensuring the integrity, reproducibility, and success of their work.

References

  • Young, D. A., Carter, J. A., Chi, M. M., & Lowry, O. H. (1983). An Enzymatic Method for Inosine 5'-monophosphate in the Femtomole Range. Analytical Biochemistry, 134(1), 11–15. Available from: [Link]

  • Perdalkar, S., Yarlagadda, D. L., Pai, C. G., Shetty, S., & Bhat, K. (2022). Liquid chromatographic methods in the determination of inosine monophosphate dehydrogenase enzyme activity: a review. Bioanalysis. Available from: [Link]

  • Chen, Q., Mou, S., & Hou, X. (1999). [Determination of inosine 5'-monophosphate and guanosine 5'-monophosphate in taste-enhancers by ion chromatography]. Se Pu, 17(3), 290–292. Available from: [Link]

  • Market Research. (2025). Disodium 5'Inosinate IMP Market Outlook 2025-2032. Available from: [Link]

  • Pereira, R. A. F., et al. (2018). Determination of inosine 5'-monophosphate (IMP) and guanosine 5'-monophosphate (GMP) in yeast extracts using UV spectroscopy and chemometrics. Brazilian Journal of Food Technology, 21. Available from: [Link]

  • Bioanalysis Zone. (2023). Liquid chromatographic methods in the determination of inosine monophosphate dehydrogenase enzyme activity: a review. Available from: [Link]

  • FoodAdditives.net. (2020). What Is Disodium Inosinate (E631) In Food: Uses, Safety, Side Effects. Available from: [Link]

  • Anonymous. (n.d.). 4 Properties of Nucleotides. Available from: [Link]

  • Ataman Kimya. (n.d.). DISODIUM INOSINATE. Available from: [Link]

  • Ataman Kimya. (n.d.). INOSINIC ACID. Available from: [Link]

  • Anonymous. (2015). DETERMINATION OF ACIDIC DISSOCIATION CONSTANTS OF INOSINE 5´-MONOPHOSPHATE AND URIDINE 5´- MONOPHOSPHATE IN WATER USING Ab INITIO METHODS. ResearchGate. Available from: [Link]

  • Anonymous. (2026). Disodium inosinate - Descrizione. Available from: [Link]

  • Estillore, A. D., Morris, H. S., Or, V. W., et al. (2017). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. SciSpace. Available from: [Link]

  • MP Biomedicals. (n.d.). Inosine-5-Monophosphate, Disodium Salt Hydrate. Available from: [Link]

  • Wikipedia. (n.d.). Inosinic acid. Available from: [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]

  • Amsbio. (n.d.). Inosine 5'-monophosphate disodium salt hydrate. Available from: [Link]

  • Anonymous. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry A. Available from: [Link]

  • Hu, Y., et al. (2010). Hygroscopicity of Inorganic Aerosols: Size and Relative Humidity Effects on the Growth Factor. Aerosol and Air Quality Research, 10, 255–264. Available from: [Link]

  • Jelińska, A., & Lewandowski, T. (2000). Stability of disodium salt of inosine phosphate in aqueous solutions. Acta Poloniae Pharmaceutica, 57(5), 331–335. Available from: [Link]

  • P. aeruginosa Metabolome Database. (n.d.). IMP (PAMDB110467). Available from: [Link]

  • PubChem. (n.d.). Inosinic Acid. Available from: [Link]

  • Estillore, A. D., et al. (2016). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic sea spray aerosol particles. RSC Publishing. Available from: [Link]

  • Wikipedia. (n.d.). Disodium inosinate. Available from: [Link]

  • Jena Bioscience. (2023). Inosine-5'-monophosphate, Triethylammonium salt. Available from: [Link]

  • Anonymous. (2022). Dietary supplementation with inosine-5′-monophosphate improves the functional, energetic, and antioxidant status of liver and muscle growth in pigs. PMC. Available from: [Link]

  • Kumar, S., & Singh, S. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Available from: [Link]

  • de Castro, A. L. S., et al. (2020). Temporal profile of flavor enhancers MAG, MSG, GMP, and IMP, and their ability to enhance salty taste, in different reductions of sodium chloride. PubMed. Available from: [Link]

  • Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. PMC - NIH. Available from: [Link]

  • Chi, J., et al. (2021). Hygroscopicity of Fresh and Aged Salt Mixtures from Saline Lakes. MDPI. Available from: [Link]

  • Anonymous. (2022). Recombinant Production and Purification of Inosine 5-Mono Phosphate Dehydrogenase 1 Retinal Isoforms for Functional Studies. Acta Medica Iranica. Available from: [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Inosine 5'-monophosphate Disodium Salt Hydrate

Foreword: The Criticality of Stability in Drug Development In the landscape of pharmaceutical sciences and drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a parame...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Stability in Drug Development

In the landscape of pharmaceutical sciences and drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured; it is a cornerstone of safety, efficacy, and quality. For a molecule like Inosine 5'-monophosphate disodium salt hydrate (IMP-Na₂·xH₂O), a nucleotide with significant roles in cellular metabolism and potential therapeutic applications, a thorough understanding of its stability profile is paramount. This guide is designed for researchers, formulation scientists, and quality control professionals, offering a deep dive into the principles and practical methodologies for assessing the thermodynamic stability of this important molecule. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and scientifically sound approach to stability evaluation.

Foundational Physicochemical Properties of Inosine 5'-monophosphate Disodium Salt Hydrate

Inosine 5'-monophosphate (IMP) is a naturally occurring nucleotide, playing a key role in purine metabolism.[1] Its disodium salt is a white, crystalline powder, known for its high solubility in water.[2][3] A crucial characteristic of this salt is its existence as a hydrate, meaning water molecules are integral to its crystal lattice.[4][5] The degree of hydration can vary, with the heptahydrate being a common form.[6] This bound water is not superficial moisture; it significantly influences the crystal structure and, consequently, the material's thermodynamic properties and stability.[4][7]

The stability of a pharmaceutical salt like IMP-Na₂·xH₂O is a multifaceted issue. It can be influenced by temperature, humidity, light, and pH, leading to various degradation pathways.[8][9] For drug development professionals, understanding these influences is critical for defining appropriate storage conditions, predicting shelf-life, and developing stable dosage forms.

Solid-State Stability: The Interplay of Heat and Humidity

The solid state is often the preferred form for APIs due to its inherent stability compared to solutions. However, solid-state stability is not absolute and is critically influenced by environmental factors, primarily temperature and humidity. For a hydrated salt, these two factors are inextricably linked.

Thermal Decomposition Profile

Thermal analysis techniques are indispensable for probing the solid-state stability of IMP-Na₂·xH₂O. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For IMP-Na₂·xH₂O, TGA reveals a multi-stage decomposition process. The initial mass loss, occurring at temperatures below 200°C, corresponds to the loss of water of hydration (dehydration).[10] At temperatures exceeding 200°C, the anhydrous material begins to decompose, involving the breakdown of the ribose group and the release of the nitrogenous base, hypoxanthine.[10]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram for IMP-Na₂·xH₂O will show endothermic events corresponding to the energy required for dehydration.[10] These are followed by more complex thermal events at higher temperatures, indicating the decomposition of the organic molecule.

Table 1: Representative Thermal Events for Inosinate Salts

Thermal EventTemperature Range (°C)TechniqueObservationReference
Dehydration< 200TGA/DSCMass loss corresponding to water of hydration; endothermic peaks.[10]
Decomposition> 200TGA/DSCSignificant mass loss and complex thermal events.[10]
The Critical Role of Humidity

For a hydrated salt, ambient humidity dictates the equilibrium of the water molecules within the crystal lattice.

  • Low Humidity: Exposure to a dry environment can lead to the loss of water of crystallization, potentially forming a lower hydrate or an anhydrous form.[4] This change in the crystal structure can significantly alter the material's physical and chemical stability.

  • High Humidity: Conversely, high humidity can lead to the uptake of additional water, which can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions.[7] For hygroscopic materials, this can lead to deliquescence.

The interplay between temperature and humidity is a critical consideration. Accelerated stability studies, as outlined in the ICH Q1A(R2) guidelines, are typically conducted at elevated temperature and humidity (e.g., 40°C / 75% RH) to stress the material and predict its long-term stability under various storage conditions.[7][11]

Kinetic Analysis of Solid-State Degradation

To move from qualitative observations to quantitative prediction, kinetic analysis of TGA data is essential. The Flynn-Wall-Ozawa (FWO) method is a powerful model-free isoconversional approach to determine the activation energy (Ea) of the decomposition process.[5][12][13] This method relies on performing TGA experiments at multiple heating rates.

The fundamental principle of the FWO method is that the conversion rate is a function of temperature and the extent of conversion, without assuming a specific reaction model. The activation energy can be determined from the slope of a plot of the logarithm of the heating rate (β) versus the reciprocal of the absolute temperature (1/T) at a given conversion level (α).[14]

FWO_Method_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis TGA1 Run TGA at β1 Data Obtain Mass vs. Temp Data TGA1->Data TGA2 Run TGA at β2 TGA2->Data TGA3 Run TGA at β3 TGA3->Data Conversion Calculate Conversion (α) at various T Data->Conversion Plot Plot log(β) vs. 1/T for each α Conversion->Plot Slope Determine Slope for each conversion level Plot->Slope Ea Calculate Activation Energy (Ea) Slope->Ea

Figure 1: Workflow for calculating activation energy using the FWO method.

Solution Stability: The Dominance of pH and Temperature

In solution, the stability of IMP-Na₂·xH₂O is primarily governed by pH and temperature, with the principal degradation pathway being hydrolysis.

Hydrolytic Degradation Pathways

The most labile bond in the IMP molecule in an aqueous environment is the phosphate ester bond. Hydrolysis of this bond yields inosine and phosphoric acid. Further degradation can occur through the cleavage of the N-glycosidic bond, which separates the hypoxanthine base from the ribose sugar.[15]

Hydrolysis_Pathway IMP Inosine 5'-monophosphate Inosine Inosine IMP->Inosine Hydrolysis of Phosphate Ester Bond PhosphoricAcid Phosphoric Acid IMP->PhosphoricAcid Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Hydrolysis of N-Glycosidic Bond Ribose Ribose Inosine->Ribose

Figure 2: Primary hydrolytic degradation pathways of IMP.
pH-Rate Profile

The rate of hydrolysis of IMP is significantly influenced by the pH of the solution. Studies have shown that the degradation follows pseudo-first-order kinetics across a wide pH range.[15] The stability is generally greatest in the neutral to slightly alkaline pH range. Both strongly acidic and strongly alkaline conditions accelerate the degradation. At a pH range of 0.45-12.13 and a temperature of 353 K (80°C), the hydrolysis kinetics have been studied, demonstrating this pH dependency.[15]

Temperature Dependence and Arrhenius Analysis

As with most chemical reactions, the rate of IMP hydrolysis increases with temperature. The relationship between the rate constant (k) and temperature (T) can be described by the Arrhenius equation:

k = A * e^(-Ea / RT)

where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. By determining the rate constants at several elevated temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed. The slope of this plot is equal to -Ea/R, allowing for the calculation of the activation energy for the hydrolysis reaction. This, in turn, enables the prediction of the degradation rate at lower, more relevant storage temperatures (e.g., 25°C or 5°C). For instance, at a pH of 5, the half-life for IMP hydrolysis at 121°C is 63 minutes, while at 23°C, it is estimated to be 36 years, underscoring the profound effect of temperature.[16]

Photostability

In addition to thermal and hydrolytic degradation, the effect of light on the stability of IMP-Na₂·xH₂O must be considered, as mandated by ICH Q1B guidelines.[17][18][19] Photostability testing exposes the drug substance to a combination of visible and ultraviolet (UV) light to determine if it undergoes unacceptable changes.

The standard conditions for photostability testing involve exposing the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[11] Samples should be tested in their solid state and, if relevant, in solution. A dark control sample, protected from light, should be tested in parallel to differentiate between light-induced and thermally-induced degradation.[4]

Methodologies for Stability Assessment: Experimental Protocols

A robust stability assessment program relies on validated, stability-indicating analytical methods. The following sections provide detailed protocols for the key techniques used to evaluate the thermodynamic stability of IMP-Na₂·xH₂O.

Protocol: Thermal Analysis by DSC and TGA

Objective: To determine the dehydration and decomposition profile of IMP-Na₂·xH₂O.

Instrumentation: A calibrated Differential Scanning Calorimeter and Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of IMP-Na₂·xH₂O into a clean, tared aluminum DSC pan or a ceramic TGA pan.[20] For DSC, lightly crimp a lid onto the pan, ensuring a good seal.

  • Instrument Setup (DSC):

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.[20]

    • Set the initial temperature to 25°C.

    • Program a heating rate of 10°C/min up to a final temperature of 350°C.[20]

    • Use an inert nitrogen purge gas at a flow rate of 50 mL/min.

  • Instrument Setup (TGA):

    • Place the sample pan onto the TGA balance.

    • Set the initial temperature to 25°C.

    • Program a heating rate of 10°C/min up to a final temperature of 600°C.[21]

    • Use an inert nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis:

    • DSC: Analyze the resulting thermogram for endothermic and exothermic events. Determine the onset temperature and peak temperature for each event. Integrate the peak areas to calculate the enthalpy change (ΔH) associated with each transition.

    • TGA: Analyze the thermogram to determine the temperatures at which mass loss occurs. Quantify the percentage of mass lost at each step.

Self-Validation: The protocol's integrity is maintained by using a calibrated instrument and running a system suitability test with a certified reference material (e.g., indium for DSC). The consistency of results across multiple batches of the API provides further validation.

Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying IMP-Na₂·xH₂O from its primary degradation products, inosine and hypoxanthine.

Instrumentation: A gradient HPLC system with a UV detector.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 6.0)

  • Mobile Phase B: Methanol

  • Gradient: 0-10 min, 100% A; 10-20 min, linear gradient to 80% A / 20% B; 20-25 min, hold at 80% A / 20% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare standard solutions of IMP-Na₂·xH₂O, inosine, and hypoxanthine of known concentrations in the mobile phase A.

  • Sample Preparation (Forced Degradation):

    • Acid Hydrolysis: Dissolve IMP-Na₂·xH₂O in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Dissolve IMP-Na₂·xH₂O in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Dissolve IMP-Na₂·xH₂O in 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose solid IMP-Na₂·xH₂O to 105°C for 24 hours and then dissolve in mobile phase A.

    • Photodegradation: Expose a solution of IMP-Na₂·xH₂O to light conditions as specified in ICH Q1B.

  • Analysis: Inject the standard solutions and the prepared forced degradation samples into the HPLC system.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrate that the peaks for IMP, inosine, and hypoxanthine are well-resolved from each other and from any other peaks in the chromatograms of the forced degradation samples.

    • Linearity: Establish a linear relationship between the peak area and concentration for each analyte over a defined range.

    • Accuracy: Determine the recovery of a known amount of analyte spiked into a placebo matrix.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each analyte that can be reliably detected and quantified.

Self-Validation: The method is self-validating through the forced degradation study. By demonstrating the ability to separate the parent drug from its degradation products under various stress conditions, the method proves its suitability for stability testing.

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2) Develop Develop HPLC Method ForcedDeg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Develop->ForcedDeg Specificity Assess Specificity and Peak Purity ForcedDeg->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness

Figure 3: Workflow for the development and validation of a stability-indicating HPLC method.
Protocol: Isothermal Microcalorimetry (IMC)

Objective: To measure the heat flow associated with the solid-state degradation of IMP-Na₂·xH₂O under controlled temperature and humidity, providing a highly sensitive measure of instability.

Instrumentation: An isothermal microcalorimeter with humidity control capabilities.

Procedure:

  • Sample Preparation: Accurately weigh approximately 50 mg of IMP-Na₂·xH₂O into a sample ampoule.

  • Instrument Setup:

    • Place the sample ampoule and a reference ampoule (containing an inert material like alumina) into the calorimeter.

    • Allow the system to equilibrate at the desired temperature (e.g., 25°C, 40°C, 60°C).

    • Set the desired relative humidity (RH) using the instrument's perfusion system.

  • Data Acquisition: Monitor the heat flow from the sample over an extended period (hours to days). A stable baseline should be established, and any deviation indicates a thermal event (e.g., degradation, phase change).

  • Data Analysis:

    • Integrate the heat flow signal over time to determine the total heat produced or consumed.

    • The rate of heat flow is directly proportional to the rate of the degradation reaction. This data can be used to compare the stability of different batches or formulations under identical conditions.

Self-Validation: The use of a stable, inert reference material and the establishment of a flat baseline prior to data collection are key to validating the experimental run. The high sensitivity of IMC allows for the detection of degradation that may be missed by less sensitive techniques over the same timeframe.[8][22]

Conclusion: A Holistic Approach to Stability Assessment

The thermodynamic stability of Inosine 5'-monophosphate disodium salt hydrate is a complex interplay of its inherent chemical structure and its interaction with the surrounding environment. A comprehensive understanding requires a multi-faceted analytical approach, grounded in the principles of physical chemistry and guided by regulatory standards. By integrating data from thermal analysis (DSC/TGA), stability-indicating chromatography (HPLC), and highly sensitive techniques like isothermal microcalorimetry, researchers and drug development professionals can build a robust stability profile. This knowledge is not academic; it is the foundation upon which safe, effective, and high-quality pharmaceutical products are built. The protocols and principles outlined in this guide provide a framework for achieving this critical objective.

References

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  • Jelińska, A., & Lewandowski, T. (2000). Stability of disodium salt of inosine phosphate in aqueous solutions. Acta Poloniae Pharmaceutica, 57(5), 331-335. [Link][15]

  • Modak, A. S. (2020, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules (Basel, Switzerland), 25(1), 209. [Link][36]

  • Amsbio. (n.d.). Inosine 5'-monophosphate disodium salt hydrate. Retrieved from [Link][37]

  • Bredie, W. L., et al. (2006). Development of inosine monophosphate and its degradation products during aging of pork of different qualities in relation to basic taste and retronasal flavor perception of the meat. Journal of food science, 71(8), S591–S598. [Link][38]

  • FAO. (1993). DISODIUM 5'-INOSINATE. Retrieved from [Link][6]

Sources

Foundational

5'-Inosinic acid disodium salt hydrate synonyms and IUPAC nomenclature

Executive Summary 5'-Inosinic acid disodium salt hydrate (Disodium 5'-Inosinate; IMP) is a nucleotide salt of critical importance in both food chemistry (as a potent flavor enhancer, E631) and pharmaceutical development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5'-Inosinic acid disodium salt hydrate (Disodium 5'-Inosinate; IMP) is a nucleotide salt of critical importance in both food chemistry (as a potent flavor enhancer, E631) and pharmaceutical development (as a metabolic intermediate). Structurally, it is the disodium salt of the phosphate ester of the nucleoside inosine.[1] This guide provides a rigorous technical breakdown of its nomenclature, hydration states, industrial biosynthesis via microbial fermentation, and validated analytical protocols for quality control.

Nomenclature and Chemical Identity

Precise nomenclature is the bedrock of chemical database interoperability. For 5'-Inosinic acid disodium salt, confusion often arises between the anhydrous form, specific hydrates, and the free acid.

Systematic and Semi-Systematic Nomenclature
Nomenclature TypeNameTechnical Note
IUPAC (Systematic) Disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphateDefines absolute stereochemistry of the ribose ring and the purine substitution.
IUPAC (Semi-Systematic) Disodium inosine 5'-monophosphatePreferred in biochemical contexts.
Common Chemical Name 5'-Inosinic acid disodium saltWidely used in reagent catalogs.
Food Additive Code E631Used in EFSA/Codex Alimentarius jurisdictions.
Synonym Ontology

To assist in database queries, synonyms are categorized by their utility:

  • Abbreviations: IMP, 5'-IMP-Na2, IMP disodium.[2][3][4][5]

  • Commercial/Trade: Disodium Inosinate, Ribotide (often a mixture, but used colloquially for the component).

  • Obsolete/Variations: Sodium inosinate, Inosine-5'-phosphoric acid disodium salt.[4][5][6]

Registry Identifiers
  • CAS Registry Number (Anhydrous): 4691-65-0[4][6]

  • CAS Registry Number (Hydrate): 20813-76-7 (often associated with octahydrate) or 352195-40-5 (general hydrate).

  • PubChem CID: 20819 (Anhydrous parent).[7]

  • EC Number: 225-146-4.[2][3][5][7][8]

Structural Characterization and Stability

Hydration State

Commercially, this compound rarely exists as an anhydrous solid. It is highly hygroscopic.

  • Crystal Form: Typically supplied as a hydrate (

    
    ). The degree of hydration is often approximately 
    
    
    
    per molecule, though "dihydrate" and "octahydrate" forms are cited in crystallographic literature.
  • Molecular Formula (Hydrate):

    
    [4][6][9][10]
    
  • Molecular Weight:

    • Anhydrous: 392.17 g/mol [4][9][11]

    • Dihydrate (approx): ~428.2 g/mol [12]

Physicochemical Stability
  • pH Sensitivity: The glycosidic bond (ribose-purine) is susceptible to hydrolysis under acidic conditions (

    
    ) and high temperatures, leading to the release of hypoxanthine and ribose-5-phosphate.
    
  • Thermal Stability: Stable in neutral aqueous solution (pH 7.0–8.5) during pasteurization or sterilization processes.

  • Solubility: Highly soluble in water (>20 g/100mL at 20°C); sparingly soluble in ethanol; insoluble in ether.[9]

Biological Context: The Purine Metabolic Node

Understanding the biological origin of IMP is essential for both fermentation engineering and pharmaceutical targeting. IMP is the branch point of de novo purine biosynthesis.[13]

Figure 1: IMP as the Central Metabolic Hub This diagram illustrates the "branch point" logic where IMP serves as the precursor for both Adenine (AMP) and Guanine (GMP) nucleotides.

PurineMetabolism PRPP PRPP (Phosphoribosyl pyrophosphate) IMP IMP (Inosine Monophosphate) [Target Molecule] PRPP->IMP De Novo Synthesis (10 steps) XMP XMP (Xanthosine Monophosphate) IMP->XMP IMP Dehydrogenase (NAD+) SAMP Adenylosuccinate IMP->SAMP Adenylosuccinate Synthetase GMP GMP (Guanosine Monophosphate) XMP->GMP GMP Synthetase AMP AMP (Adenosine Monophosphate) SAMP->AMP Adenylosuccinate Lyase Hypoxanthine Hypoxanthine (Salvage Pathway) Hypoxanthine->IMP HGPRT (Salvage)

Caption: IMP represents the first fully formed purine nucleotide. From this node, metabolic flux diverges to synthesize GMP (Green) or AMP (Yellow).

Industrial Production: Microbial Fermentation

The chemical synthesis of IMP is complex and low-yield. Consequently, industrial production relies almost exclusively on microbial fermentation using auxotrophic mutants of Corynebacterium glutamicum or Brevibacterium ammoniagenes.

Fermentation Strategy
  • Strain Selection: Adenine auxotrophs are used. By starving the bacteria of Adenine, the feedback inhibition on the de novo pathway is released, causing massive accumulation of IMP (or its precursor Inosine, which is subsequently phosphorylated).

  • Carbon Source: Glucose or Molasses.

  • Nitrogen Source: Urea or Ammonium salts.

Figure 2: Industrial Fermentation Workflow This workflow demonstrates the transition from biological synthesis to chemical purification.

FermentationWorkflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Stock Stock Culture (C. glutamicum) Seed Seed Tank (Inoculum expansion) Stock->Seed Fermenter Main Fermenter (Glucose + Urea) (pH 7.0, 30°C) Seed->Fermenter Filter Microfiltration (Cell Removal) Fermenter->Filter Broth IonEx Anion Exchange Chromatography (Purification) Filter->IonEx Filtrate Cryst Crystallization (Ethanol/Cooling) IonEx->Cryst Eluate Dry Drying (Formation of Hydrate) Cryst->Dry Wet Cake Product Product Dry->Product Final IMP Disodium Salt

Caption: Production moves from upstream biosynthesis (red) to downstream purification (white) yielding the final salt (green).

Analytical Methodology: HPLC-UV Protocol

For researchers verifying purity or concentration, High-Performance Liquid Chromatography (HPLC) is the gold standard.

Methodological Causality
  • Why UV Detection? The purine ring system in IMP has a strong absorbance maximum (

    
    ) at approximately 250–254 nm.
    
  • Why Ion-Pairing? IMP is a polar, ionic species. It retains poorly on standard C18 columns. Adding an ion-pairing agent (like tetrabutylammonium or hexane sulfonate) increases retention and peak shape quality.

Validated Protocol
ParameterSpecification
Instrument HPLC with UV/PDA Detector
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase 0.05 M Phosphate Buffer (pH 4.5) + 5 mM Tetrabutylammonium hydrogen sulfate (Ion Pair)
Flow Rate 1.0 mL/min
Wavelength 254 nm
Injection Vol 10–20 µL
Retention Time ~5–8 minutes (Dependent on organic modifier ratio)

Step-by-Step Procedure:

  • Standard Prep: Dissolve 10.0 mg of USP Reference Standard Disodium Inosinate in 50 mL mobile phase.

  • Sample Prep: Dissolve sample to target concentration (approx. 0.2 mg/mL). Filter through 0.45 µm PTFE filter.

  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Analysis: Inject Standard (x3) to verify system suitability (RSD < 2.0%). Inject Sample.[13][14]

  • Calculation: Use external standard method based on peak area.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001).[15] Disodium 5'-Inosinate: Specifications and Evaluations. FAO Food and Nutrition Paper.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 20819, Inosinic Acid. PubChem.[7][12]

  • Sigma-Aldrich. (2025). Product Specification: Inosine 5′-monophosphate disodium salt hydrate. Merck KGaA.

  • Miyagawa, K., et al. (2018). Metabolic engineering of Corynebacterium glutamicum for purine nucleotide production. Applied Microbiology and Biotechnology.

  • European Commission. (2025). EU Food Additive Database: E631 Disodium inosinate.[5]

Sources

Protocols & Analytical Methods

Method

Protocol for the Preparation and Quality Control of Inosine 5'-monophosphate (IMP) Disodium Salt Stock Solutions

Abstract This comprehensive application note provides a detailed protocol for the preparation, handling, and quality control of Inosine 5'-monophosphate (IMP) disodium salt stock solutions. Tailored for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and quality control of Inosine 5'-monophosphate (IMP) disodium salt stock solutions. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles that ensure the stability, accuracy, and reliability of the prepared solutions. By integrating insights into the physicochemical properties of IMP with validated quality control procedures, this protocol establishes a self-validating system for producing high-quality stock solutions essential for reproducible experimental outcomes.

Introduction: The Significance of Inosine 5'-monophosphate in Research

Inosine 5'-monophosphate (IMP) is a pivotal purine nucleotide, serving as a central metabolic intermediate in the de novo synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of nucleic acids[1]. Its role extends to being a key substrate for the enzyme inosine monophosphate dehydrogenase (IMPDH), a critical target in antiviral and anticancer drug development[2]. Furthermore, IMP and its derivatives are recognized for their contribution to the umami taste, making them relevant in food science and sensory research[3][4].

Given its integral role in these diverse fields, the ability to prepare accurate and stable stock solutions of IMP is fundamental to the integrity of experimental work. The disodium salt of IMP is commonly used due to its high solubility in aqueous solutions[3]. This guide provides a robust protocol for the preparation of IMP disodium salt stock solutions, emphasizing the chemical rationale behind each step to ensure optimal quality and consistency.

Physicochemical Properties of Inosine 5'-monophosphate Disodium Salt

A thorough understanding of the physicochemical properties of IMP disodium salt is paramount for the successful preparation of stable and accurate stock solutions. These properties dictate the choice of solvent, optimal pH, and appropriate storage conditions.

PropertyValueScientific Rationale & Impact on Protocol
Molecular Formula C₁₀H₁₁N₄Na₂O₈P (anhydrous)Essential for accurate molecular weight calculations when preparing solutions of a specific molarity. Note that the hydrated form is common, and the degree of hydration should be accounted for.
Molecular Weight 392.17 g/mol (anhydrous)Directly used in the calculation of the mass of IMP disodium salt required for a desired concentration.
Appearance White to off-white crystalline powderA visual inspection of the starting material is a preliminary quality check. Any significant deviation may indicate contamination or degradation.
Solubility Highly soluble in waterWater is the recommended solvent for preparing stock solutions. High solubility facilitates the preparation of concentrated stocks.
pKa Values The purine base of IMP has pKa values that influence its charge state. While specific values for the phosphate and ribose moieties also exist, the ionization of the hypoxanthine base is critical for stability. The relevant pKa for the N1 proton of the hypoxanthine ring is approximately 8.9, and another for the N7 position is around 1.5. The phosphate group has pKa values around 6.2 and 1.1.To maintain the desired ionic form and ensure stability, the pH of the stock solution should be controlled. A pH range of 7.0-8.5 is recommended to keep the phosphate group deprotonated and soluble, while minimizing acid- or base-catalyzed hydrolysis of the glycosidic and phosphoester bonds.
UV Absorbance (λmax) ~249 nmThis property is the basis for the spectrophotometric quantification of the IMP concentration in the stock solution.
Molar Extinction Coefficient (ε) Approximately 7,500 M⁻¹cm⁻¹ at 260 nm and neutral pH. A more specific value at the λmax of 249 nm is reported as 12,500 M⁻¹cm⁻¹[5].A precise extinction coefficient is crucial for the accurate determination of the stock solution concentration using the Beer-Lambert law. It is advisable to use the value provided by the supplier's certificate of analysis or a well-established literature value at a defined pH.

Detailed Protocol for the Preparation of a 100 mM IMP Disodium Salt Stock Solution

This protocol describes the preparation of 10 mL of a 100 mM IMP disodium salt stock solution. Adjustments to the final concentration and volume can be made by proportionally altering the mass of the solute and the volume of the solvent.

Materials and Equipment
  • Inosine 5'-monophosphate disodium salt (hydrate or anhydrous)

  • Nuclease-free water

  • Sterile, conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • pH meter or pH-indicator strips

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Sterile, nuclease-free microcentrifuge tubes for aliquoting

Step-by-Step Procedure
  • Calculate the Required Mass:

    • Determine the molecular weight (MW) of the specific lot of IMP disodium salt, accounting for any water of hydration as indicated on the certificate of analysis. For this example, we will use the anhydrous MW of 392.17 g/mol .

    • Mass (g) = Desired Concentration (M) x Final Volume (L) x MW ( g/mol )

    • Mass (g) = 0.1 M x 0.01 L x 392.17 g/mol = 0.39217 g

  • Weighing the IMP Disodium Salt:

    • Using a calibrated analytical balance, carefully weigh out the calculated mass of the IMP disodium salt powder and transfer it to a sterile conical tube.

    • Rationale: Accurate weighing is critical for achieving the target concentration. Using a sterile tube minimizes the risk of microbial contamination, which could lead to enzymatic degradation of the IMP.

  • Dissolution:

    • Add approximately 8 mL of nuclease-free water to the conical tube containing the IMP powder.

    • Cap the tube tightly and vortex until the powder is completely dissolved. The solution should be clear and colorless.

    • Rationale: Nuclease-free water is essential to prevent enzymatic degradation of the nucleotide. Dissolving in a smaller initial volume allows for pH adjustments before bringing the solution to the final volume.

  • pH Adjustment (Optional but Recommended):

    • Check the pH of the solution using a calibrated pH meter or high-quality pH strips. The pH should naturally fall within the range of 7.0-8.5.

    • If necessary, adjust the pH to within this range using dilute NaOH or HCl. This step is generally not required as the disodium salt of a weak acid should yield a pH in the desired range.

    • Rationale: Maintaining a pH between 7.0 and 8.5 is crucial for the long-term stability of IMP in an aqueous solution, minimizing the risk of hydrolysis[6][7].

  • Final Volume Adjustment:

    • Carefully add nuclease-free water to the solution to reach a final volume of 10 mL.

    • Invert the tube several times to ensure the solution is homogeneous.

  • Sterilization:

    • For applications requiring sterility, such as cell culture, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

    • Rationale: This step removes any potential bacterial or fungal contaminants that could degrade the IMP or interfere with downstream applications.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes.

    • Label each aliquot clearly with the name of the compound, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can lead to the degradation of the nucleotide. Low-temperature storage significantly slows down the rate of chemical hydrolysis.

Quality Control of the IMP Stock Solution

To ensure the accuracy and purity of the prepared stock solution, the following quality control checks are recommended.

Concentration Verification by UV-Vis Spectrophotometry
  • Procedure:

    • Prepare a dilution of the stock solution in the same buffer or water used for its preparation. A 1:1000 dilution of a 100 mM stock to 100 µM is typically appropriate.

    • Measure the absorbance of the diluted solution at 249 nm and 260 nm using a quartz cuvette.

    • Calculate the concentration using the Beer-Lambert law: A = εcl , where:

      • A = Absorbance

      • ε = Molar extinction coefficient (in M⁻¹cm⁻¹)

      • c = Concentration (in M)

      • l = Path length of the cuvette (typically 1 cm)

    • Concentration (M) = A / (ε * l)

  • Purity Assessment:

    • Calculate the A260/A280 ratio. For a pure nucleotide solution, this ratio should be approximately 1.8-2.0. A lower ratio may indicate protein contamination.

Purity Verification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique to assess the purity of the IMP stock solution and detect any degradation products, such as inosine or hypoxanthine.

  • Example HPLC Method:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8]

    • Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate, or a gradient with water containing 0.1% formic acid and acetonitrile[8][9][10].

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV at 254 nm or 250 nm[8][10]

    • Expected Result: A single, sharp peak corresponding to IMP. The presence of other peaks may indicate impurities or degradation products.

Visualizations

Workflow for IMP Stock Solution Preparation

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage calc Calculate Mass weigh Weigh IMP-Na2 calc->weigh dissolve Dissolve in Nuclease-Free Water weigh->dissolve ph_adj Adjust pH (7.0-8.5) dissolve->ph_adj vol_adj Final Volume Adjustment ph_adj->vol_adj sterilize Sterile Filtration (0.22 µm) vol_adj->sterilize uv_vis UV-Vis Spectrophotometry (Concentration & Purity) sterilize->uv_vis QC Check hplc HPLC (Purity & Degradation) sterilize->hplc QC Check aliquot Aliquot into Single-Use Tubes uv_vis->aliquot hplc->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing and validating IMP stock solution.

Conclusion

The protocol detailed in this application note provides a comprehensive and scientifically grounded approach to the preparation of Inosine 5'-monophosphate disodium salt stock solutions. By understanding and controlling for the physicochemical properties of IMP, researchers can confidently prepare high-quality reagents that are essential for achieving accurate and reproducible results in a wide array of scientific disciplines. The integration of robust quality control measures further ensures the integrity of the prepared stock solutions, forming a critical component of good laboratory practice.

References

  • Chen, J., et al. (2013). Simultaneous Determination of 5'-Monophosphate Nucleotides in Infant Formulas by HPLC–MS. Journal of Chromatographic Science, 51(9), 847–853. Available at: [Link]

  • Hedstrom, L. (2009). IMP dehydrogenase: structure, mechanism, and inhibition. Chemical reviews, 109(7), 2903–2928. Available at: [Link]

  • IS MUNI. (n.d.). High-performance liquid chromatography – the inosine, adenosine and their 2´-deoxy-forms determination. Available at: [Link]

  • MCC Menssing | Chemiehandel & Consultants GmbH. (n.d.). Inosine Monophosphate (IMP). Available at: [Link]

  • Nguyen, T. H., & Nguyen, T. K. C. (2021). Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5'-monophosphate (GMP) and Inosine 5'-monophosphate (IMP) in food products. Vietnam Journal of Science and Technology, 59(1), 89-98. Available at: [Link]

  • PubMed. (2000). Acid-base catalysis in the chemical mechanism of inosine monophosphate dehydrogenase. Available at: [Link]

  • CAB Abstracts. (2019). Determination of flavored nucleotides in soy sauce by RP-HPLC method. Available at: [Link]

  • PubMed. (1989). Purine nucleoside phosphorylase. Inosine hydrolysis, tight binding of the hypoxanthine intermediate, and third-the-sites reactivity. Available at: [Link]

  • MDPI. (2022). Mechanism of Inosine Monophosphate Degradation by Specific Spoilage Organism from Grass Carp in Fish Juice System. Available at: [Link]

  • Chegg.com. (2022). Consider the inosine monophosphate hydrolysis as. Available at: [Link]

  • Cavaluzzi, M. J., & Borer, P. N. (2004). Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA. Nucleic acids research, 32(1), e13. Available at: [Link]

  • PubMed. (2000). Binding properties of the 5'-monophosphates of adenosine (AMP2-), inosine (IMP2-), and guanosine (GMP2-) in aqueous solution. Evidence for nucleobase-lead(II) interactions. Available at: [Link]

  • Scholars Junction - Mississippi State University. (2022). Inosine 5'- monophosphate derived umami flavor intensity of beef determination by electrochemistry and chromatography. Available at: [Link]

  • PubMed. (2000). Stability of disodium salt of inosine phosphate in aqueous solutions. Available at: [Link]

  • ResearchGate. (2000). Stability of disodium salt of inosine phosphate in aqueous solutions. Available at: [Link]

  • ResearchGate. (2004). (PDF) Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA. Available at: [Link]

  • Glen Research. (n.d.). Extinction Coefficients and Fluorescence Data. Available at: [Link]

  • Wikipedia. (n.d.). Inosinic acid. Available at: [Link]

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Application

Application Notes and Protocols: Inosine 5'-monophosphate (IMP) Disodium Salt as a Cell Culture Media Supplement

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Inosine 5'-monophosphate in Cellular Metabolism In the intricate world of cellular metabolism, the purine nucleotide Inosi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Inosine 5'-monophosphate in Cellular Metabolism

In the intricate world of cellular metabolism, the purine nucleotide Inosine 5'-monophosphate (IMP) holds a critical position. It serves as a key intermediate in the de novo synthesis and salvage pathways of purine nucleotides, which are fundamental building blocks for DNA and RNA.[1][2] Beyond this structural role, purine nucleotides are essential for a multitude of cellular processes, including energy transfer, signal transduction, and the synthesis of glycoproteins.[3]

This document provides a comprehensive guide to the application of Inosine 5'-monophosphate disodium salt as a supplement in cell culture media. We will delve into the scientific rationale for its use, provide detailed protocols for its implementation, and discuss the expected outcomes for various cell lines, including Chinese Hamster Ovary (CHO) cells and hybridomas, which are workhorses in the production of therapeutic proteins and monoclonal antibodies.

Scientific Rationale: Why Supplement with IMP?

Mammalian cells can synthesize purine nucleotides through two primary pathways: the energy-intensive de novo pathway and the more efficient salvage pathway.[2][4] The de novo pathway builds purines from simpler molecules like amino acids and bicarbonate, ultimately forming IMP, which is then converted to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][4] The salvage pathway recycles pre-existing purine bases, such as hypoxanthine and guanine, to form nucleotides.[2][4]

In rapidly proliferating cells, such as those in industrial cell cultures, the demand for nucleotides can outpace the cell's intrinsic synthetic capacity. This is particularly true for cell lines that may have deficiencies in their de novo synthesis pathways. Supplementing the culture medium with IMP provides a direct precursor for both AMP and GMP, bypassing the initial, energy-consuming steps of the de novo pathway.[1][5] This can lead to several beneficial outcomes:

  • Enhanced Cell Growth and Viability: By providing a readily available source of purines, IMP supplementation can support robust cell proliferation and maintain high viability, especially in high-density cultures.[6]

  • Increased Protein and Antibody Production: For CHO and hybridoma cells, which are used for producing recombinant proteins and monoclonal antibodies, an adequate supply of nucleotides is crucial for transcription and translation. Studies have shown that supplementing with nucleosides (which can be derived from nucleotides) can lead to increased antibody titers.[7][8]

  • Reduced Metabolic Burden: By providing a key downstream intermediate, IMP supplementation can reduce the metabolic strain on the cells, freeing up cellular resources for other critical functions, including the production of the target protein.

The Purine Biosynthesis Pathway: The Role of IMP

Inosine 5'-monophosphate stands at a critical juncture in the purine biosynthesis pathway. It is the first fully formed purine nucleotide, from which all other purine nucleotides are derived. The following diagram illustrates this central role.

Purine_Biosynthesis cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_downstream Conversion to AMP and GMP Amino_acids Amino acids, PRPP, ATP, CO2, etc. De_Novo_Pathway Multiple Enzymatic Steps Amino_acids->De_Novo_Pathway Energy Intensive IMP Inosine 5'-monophosphate (IMP) De_Novo_Pathway->IMP Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT PRPP_salvage PRPP PRPP_salvage->HGPRT HGPRT->IMP IMPDH IMPDH IMP->IMPDH ADSS Adenylosuccinate Synthetase IMP->ADSS AMP Adenosine 5'-monophosphate (AMP) DNA_RNA DNA & RNA Synthesis, Energy Metabolism, Signaling AMP->DNA_RNA GMP Guanosine 5'-monophosphate (GMP) GMP->DNA_RNA IMPDH->GMP ADSS->AMP caption IMP is a key intermediate in purine metabolism. Experimental_Workflow Start Start: Cell Seeding Seed_Cells Seed cells at a defined density in multiple culture vessels Start->Seed_Cells Prepare_Media Prepare culture media with varying concentrations of IMP (e.g., 0, 50, 100, 200, 400 µM) Seed_Cells->Prepare_Media Incubate Incubate cells under standard culture conditions Prepare_Media->Incubate Monitor Monitor cell growth and viability daily (e.g., using a hemocytometer and Trypan Blue) Incubate->Monitor Harvest Harvest cells and supernatant at pre-determined time points Monitor->Harvest Analyze Analyze endpoints: - Viable cell density - Cell viability (%) - Product titer (e.g., antibody concentration) - Metabolite analysis (optional) Harvest->Analyze Determine_Optimal Determine the optimal IMP concentration that maximizes desired outcomes Analyze->Determine_Optimal End End: Optimal Concentration Identified Determine_Optimal->End caption Workflow for optimizing IMP supplementation.

Caption: Workflow for optimizing IMP supplementation.

Recommended Concentration Ranges for Initial Screening:

Cell TypeBasal Media ExampleSuggested IMP Concentration Range (µM)
CHO Cells CHO-S-SFM II, CD CHO, ProCHO550 - 500 µM
Hybridoma Cells RPMI-1640, DMEM, IMDM25 - 200 µM
Other Proliferating Mammalian Cells DMEM, MEM, F-1225 - 200 µM

Note: These are starting recommendations. The optimal concentration may fall outside of these ranges.

Expected Outcomes and Troubleshooting

Expected Positive Outcomes:

  • Increased Peak Viable Cell Density: You may observe a higher maximum cell concentration in IMP-supplemented cultures compared to the control.

  • Extended Culture Viability: IMP supplementation can help maintain high cell viability for a longer duration, particularly in the stationary and decline phases of batch or fed-batch cultures.

  • Enhanced Specific Productivity (qP): An increase in the amount of product (e.g., antibody) produced per cell per unit of time may be observed.

  • Higher Final Product Titer: The overall yield of the target protein or antibody at the end of the culture should be higher.

Potential Issues and Troubleshooting:

IssuePotential CauseTroubleshooting Steps
No significant effect on cell growth or productivity. The cell line may have a highly efficient endogenous purine synthesis pathway. The basal medium may already contain sufficient purine precursors.Confirm the purity and concentration of your IMP stock solution. Test a wider range of IMP concentrations. Analyze the composition of your basal medium.
Inhibition of cell growth at high IMP concentrations. High concentrations of nucleotides can sometimes be cytotoxic or cause metabolic imbalances.Perform a more detailed dose-response curve with smaller increments to identify the inhibitory concentration.
Precipitation in the medium. The solubility of IMP may be affected by the pH or other components of the medium.Ensure the IMP stock solution is fully dissolved before adding it to the medium. Prepare the supplemented medium fresh before each use.

Conclusion

Inosine 5'-monophosphate disodium salt is a valuable supplement for enhancing the performance of various mammalian cell cultures. By providing a direct precursor for essential purine nucleotides, it can bolster cell growth, maintain viability, and increase the yield of recombinant proteins and monoclonal antibodies. The protocols and guidelines presented in this document offer a solid foundation for researchers, scientists, and drug development professionals to effectively incorporate IMP into their cell culture workflows and optimize their bioproduction processes. As with any media component, empirical testing is key to unlocking the full potential of IMP supplementation for your specific cell line and application.

References

  • Fiveable. (2025, August 15). Inosine monophosphate (IMP) Definition - Biological...[Link]

  • Ninja Nerd. (2024, October 2). Steps in the pathway for Inosine Monophosphate (IMP). YouTube. [Link]

  • PMC. (n.d.). IMP metabolic mechanisms and IMPDH targeting strategies in tumor metabolic reprogramming and therapy (Review). [Link]

  • ResearchGate. (n.d.). Simplified IMP biosynthesis and catabolic pathways in humans. IMP can...[Link]

  • Journal of Cell Science. (2016, August 1). 'Rod and ring' formation from IMP dehydrogenase is regulated through the one-carbon metabolic pathway. [Link]

  • MP Biomedicals. (n.d.). Inosine-5-Monophosphate, Disodium Salt Hydrate. [Link]

  • Wikipedia. (n.d.). Inosine-5′-monophosphate dehydrogenase. [Link]

  • News-Medical.Net. (2019, January 25). Purine Biosynthesis. [Link]

  • PMC. (n.d.). The role of vitamins and amino acids on hybridoma growth and monoclonal antibody production. [Link]

  • SpringerLink. (2019, May 21). Improvement of growth rates through nucleoside media supplementation of CHO clones. [Link]

  • Microbe Notes. (2022, August 15). Purine Synthesis. [Link]

  • PMC. (n.d.). Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. [Link]

  • Pharmaguideline. (n.d.). Biosynthesis of Purine and Pyrimidine Nucleotide. [Link]

  • ResearchGate. (2019, May 21). Improvement of growth rates through nucleoside media supplementation of CHO clones | Request PDF. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Inosine?[Link]

  • Sdfine. (n.d.). IN0SINE-5-MONOPHOSPHATE DISODIUM SALT DIHYDRATE EP (inosinic acid, 5'-IMP-Na2) (FOR BIOCHEMISTRY)(0-8°C). [Link]

  • PMC. (2023, August 8). Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid. [Link]

  • eLife. (2018, May 16). T Cell Activation Triggers Reversible Inosine-5'-Monophosphate Dehydrogenase Assembly. [Link]

  • J-STAGE. (n.d.). Strategies to improve recombinant protein production using CHO cell culture system. [Link]

  • HiMedia Laboratories. (n.d.). Inosine-5'-monophosphate disodium salt dihydrate. [Link]

  • Frontiers. (2022, November 15). Inosine: A bioactive metabolite with multimodal actions in human diseases. [Link]

  • SpringerLink. (2022, June 2). Effects of two different nutrition supply methods on improving hybridoma cell production. [Link]

  • Mabion. (n.d.). Optimizing CHO Cell Cultures via Metabolite Analysis. [Link]

  • The University of Manchester. (n.d.). Relationship between hybridoma growth and monoclonal antibody production. [Link]

  • BioProcess International. (n.d.). Supplementation of Animal Cell Culture Media. [Link]

  • BioPharm International. (2008, January 1). Rapid Development and Optimization of Cell Culture Media. [Link]

  • MDPI. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]

  • Wiley Online Library. (n.d.). Physiological Changes During the Adaptation of Hybridoma Cells to Low Serum and Serum-Free Media. [Link]

  • CCR Wiki-Public. (2018, October 21). Production of Monoclonal Antibodies. [Link]

Sources

Method

IMP disodium salt hydrate concentration for enzyme kinetics assays

An Application Guide to Inosine 5'-Monophosphate (IMP) Disodium Salt Hydrate for Enzyme Kinetic Assays Abstract Inosine 5'-monophosphate (IMP) is a pivotal intermediate in the de novo synthesis of purine nucleotides, sta...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Inosine 5'-Monophosphate (IMP) Disodium Salt Hydrate for Enzyme Kinetic Assays

Abstract

Inosine 5'-monophosphate (IMP) is a pivotal intermediate in the de novo synthesis of purine nucleotides, standing at the metabolic crossroads leading to the formation of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] The enzyme that governs the commitment of IMP to the guanine nucleotide pool, IMP dehydrogenase (IMPDH), is the rate-limiting step in this pathway.[3][4] Consequently, IMPDH has emerged as a significant therapeutic target for antiviral, immunosuppressive, and anti-cancer drug development.[5][6] A thorough understanding of IMPDH kinetics is therefore fundamental to the discovery of novel inhibitors. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the precise use of IMP disodium salt hydrate as a substrate for the kinetic characterization of IMPDH. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a framework for robust data analysis.

Scientific Principles and Background

The Central Role of IMP in Purine Metabolism

IMP is the first fully formed nucleotide in the purine biosynthesis pathway.[2] From this branch point, cellular machinery directs the metabolic flux towards either AMP or GMP, depending on the cell's energetic and proliferative state. The conversion to GMP is a two-step process initiated by IMPDH.[2]

IMP_Metabolic_Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase (IMPDH) + NAD+ Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase

Caption: Metabolic fate of Inosine Monophosphate (IMP).

IMP Dehydrogenase (IMPDH): A Key Therapeutic Target

IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine monophosphate (XMP).[4][5] This reaction is the committed and rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[3][6] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for guanine nucleotides, making IMPDH an attractive target for therapeutic intervention.[6] Kinetic analysis of IMPDH activity is the primary method for assessing the potency and mechanism of action of potential inhibitors.

Foundational Concepts in Enzyme Kinetics

The relationship between the initial reaction velocity (v), substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation.[7][8]

  • Vmax: The maximum rate of the reaction when the enzyme is fully saturated with the substrate.[8]

  • Km (Michaelis-Menten constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's apparent affinity for its substrate; a lower Km indicates a higher affinity.[7][8]

At very high substrate concentrations, some enzymes exhibit substrate inhibition , where the reaction rate paradoxically decreases. This can occur if a second substrate molecule binds to the enzyme-substrate complex in a non-productive manner, and it is a known phenomenon for approximately 25% of enzymes.[9][10]

IMP Disodium Salt Hydrate: Properties and Preparation

The disodium salt hydrate is the most common form of IMP used in biochemical assays due to its stability and high solubility in aqueous buffers.[11]

Physicochemical Properties

A clear understanding of the substrate's properties is critical for preparing accurate and reproducible assay conditions.

PropertyValueReference(s)
Chemical Name Inosine 5′-monophosphate disodium salt hydrate[12]
Synonyms 5′-IMP-Na₂, IMP[13]
Molecular Formula C₁₀H₁₁N₄Na₂O₈P · xH₂O[13]
Molecular Weight 392.17 g/mol (anhydrous basis)[14]
Appearance White crystalline powder[13][15]
Solubility in Water ≥50 mg/mL
pH of 5% (w/v) Solution 7.0 - 8.5[13][16]
UV Absorbance Max (λmax) 250 ± 2 nm (in 0.01 N HCl)[13][16]
Preparation and Validation of Stock Solutions

Accuracy begins with the stock solution. The presence of water of hydration can significantly impact the calculated molar concentration.

Protocol: Preparation of a 100 mM IMP Stock Solution

  • Weighing: On an analytical balance, accurately weigh an amount of IMP disodium salt hydrate (anhydrous MW: 392.17 g/mol ). Example: Weigh 40 mg.

  • Dissolution: Dissolve the powder in a volume of high-purity, nuclease-free water less than the final desired volume. Example: Dissolve 40 mg in ~8 mL of water. Gentle vortexing can be used. The solution should be clear and colorless.

  • Volume Adjustment: Once fully dissolved, transfer the solution to a volumetric flask and bring it to the final volume with water. Example: Bring the final volume to 10.00 mL.

  • Concentration Calculation: The initial calculated concentration is (mass / 392.17) / volume. Example: (0.040 g / 392.17 g/mol ) / 0.010 L ≈ 10.2 mM.

  • Spectrophotometric Validation (Self-Validation Step): The most accurate method to determine the final concentration is by UV spectrophotometry.

    • Dilute an aliquot of the stock solution in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to fall within the linear range of the spectrophotometer (Abs < 1.0).

    • Measure the absorbance at the λmax of IMP (typically ~249 nm in neutral buffer).

    • Calculate the precise concentration using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for IMP at pH 7.0 at 249 nm is 12,200 M⁻¹cm⁻¹.

  • Storage: Aliquot the validated stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[17]

Experimental Protocol: Kinetic Characterization of IMPDH

This protocol outlines the determination of Km and Vmax for IMPDH using a continuous spectrophotometric assay that monitors the production of NADH at 340 nm.

Materials and Reagents
  • IMP disodium salt hydrate (validated stock solution)

  • Recombinant, purified IMPDH enzyme

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0

  • UV-transparent 96-well plates or cuvettes

  • Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm

Experimental Workflow Diagram

Caption: Workflow for IMPDH kinetic characterization.

Detailed Protocol: Substrate Titration

The core of the experiment is to measure the initial reaction rate at various IMP concentrations while keeping the enzyme and NAD⁺ concentrations constant. The NAD⁺ concentration should be saturating (typically 5-10 times its Km) to ensure the kinetics are dependent only on the IMP concentration.

  • Prepare a Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer and NAD⁺ for all planned reactions. This ensures consistency across all data points.

  • Set up IMP Dilutions: Prepare a serial dilution of the IMP stock solution. A typical range to test would span from 0.1x Km to 10x Km. If the Km is unknown, a broad logarithmic range (e.g., 1 µM to 2000 µM) is a good starting point.

  • Assemble Reactions: In your cuvette or 96-well plate, combine the components as described in the example table below for a final volume of 200 µL. Prepare a "no enzyme" control to check for background signal drift.

ComponentVolume for one well (µL)Final Concentration
Assay Buffer (2x)1001x
NAD⁺ (e.g., 5 mM)20500 µM (Saturating)
IMP (Variable Stock)200 - 1000 µM (Example range)
H₂O40-
Pre-incubate
IMPDH Enzyme (10x)201x (e.g., 5 nM)
Total Volume 200
  • Equilibration: Pre-incubate the plate/cuvette at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to ensure thermal equilibrium.[18]

  • Initiate and Measure: Initiate the reaction by adding the final component (typically the enzyme) and immediately start monitoring the absorbance at 340 nm kinetically for 5-10 minutes.

Data Analysis and Interpretation

Calculating Initial Velocities

The raw output is absorbance versus time. The initial velocity (v) is the slope of the linear portion of this curve, which occurs at the beginning of the reaction before substrate depletion or product inhibition becomes significant.[7]

  • Identify the linear range of each progress curve.

  • Calculate the slope (ΔAbs / minute).

  • Convert this rate to molar units (µmol/min/mg) using the Beer-Lambert law:

    • Velocity (M/min) = (ΔAbs / min) / ε * l

    • Where ε is the molar extinction coefficient for NADH at 340 nm (6220 M⁻¹cm⁻¹) and l is the path length in cm.

Determining Kinetic Parameters

Plot the calculated initial velocities (v) against the corresponding IMP concentrations ([S]). Use a non-linear regression fitting algorithm (available in software like GraphPad Prism, Origin, or R) to fit the data directly to the Michaelis-Menten equation:

v = (Vmax * [S]) / (Km + [S])

This method is statistically more robust and preferred over linearized plots (e.g., Lineweaver-Burk), which can disproportionately weight data at low substrate concentrations.

Troubleshooting and Advanced Considerations

IssuePotential Cause(s)Recommended Solution(s)
No/Low Activity Inactive enzyme; missing cofactor (NAD⁺); incorrect buffer pH.Verify enzyme activity with a positive control; ensure all components are added; check buffer pH.
High Background Contaminating NADH-producing enzymes; substrate instability.Run "no enzyme" and "no substrate" controls; use high-purity reagents.
Rate decreases at high [IMP] Substrate inhibition.Extend the IMP concentration range to confirm the hook shape; fit data to a substrate inhibition model.
Non-linear progress curves Substrate depletion; enzyme instability; product inhibition.Use a lower enzyme concentration to slow the reaction; check for linearity over a shorter time course.

Conclusion

The successful kinetic characterization of an enzyme like IMPDH is critically dependent on the careful and precise use of its substrate, IMP disodium salt hydrate. By understanding the biochemical principles, meticulously preparing and validating reagents, executing a systematic substrate titration, and employing robust data analysis methods, researchers can generate high-quality, reproducible kinetic data. This foundational knowledge is indispensable for advancing drug discovery programs targeting the vital purine biosynthesis pathway.

References

  • Fiveable. (2025). Inosine monophosphate (IMP) Definition.
  • Benchchem. (2025). The Biochemical Role of Disodium Inosinate in Purine Metabolism: A Technical Guide.
  • YouTube. (2024). Steps in the pathway for Inosine Monophosphate (IMP).
  • Patsnap Synapse. (2024). What is the mechanism of Inosine?.
  • ResearchGate. (n.d.). Reaction pathway showing the conversion of inosine monophosphate (IMP)....
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • MilliporeSigma. (n.d.). Inosine 5'-monophosphate yeast, Grade III, = 98 HPLC 352195-40-5.
  • Chem-Impex. (n.d.). Bicinchoninic acid disodium salt hydrate.
  • SLS. (n.d.). Inosine 5-monophosphate disodi | 57510-5G | SIGMA-ALDRICH.
  • ChemicalBook. (2026). 5μ-Inosinic acid hydrate disodium salt, I-5μ-P, IMP, Inosinic Acid | 352195-40-5.
  • Amsbio. (n.d.). Inosine 5'-monophosphate disodium salt hydrate, AMS.T5073-1-G.
  • Benchchem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Disodium 5'-Inosinate.
  • HiMedia Laboratories. (n.d.). EDTA disodium salt dihydrate.
  • Huaren. (n.d.). IMP·Na2 CAS 4691 65 0, Inosine 5 Monophosphate Disodium Salt C10H11N4Na2O8P.
  • Cayman Chemical. (n.d.). Inosine-5'-monophosphate (sodium salt hydrate) (CAS 20813-76-7).
  • Labmate Online. (2025). Substrate Inhibition Kinetics: Concepts, Models, and Applications.
  • MCE. (n.d.). Inosine-5′-monophosphate disodium salt octahydrate.
  • FAO. (2001). DISODIUM 5'-INOSINATE.
  • MP Biomedicals. (n.d.). Inosine-5-Monophosphate, Disodium Salt Hydrate.
  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. PMC - NIH. ()
  • Sigma-Aldrich. (n.d.). S32826 disodium salt hydrate ≥98% (HPLC).
  • PubMed. (n.d.). An Enzymatic Method for Inosine 5'-monophosphate in the Femtomole Range.
  • Sigma-Aldrich. (n.d.). Inosine 5 -monophosphate = 99.0 HPLC 352195-40-5.
  • LibreTexts. (n.d.). ENZYME KINETICS AND INHIBITION.
  • Wiley-Blackwell. (n.d.). 3 Enzyme Assays.
  • MDPI. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
  • EFSA. (n.d.). Safety and efficacy of IMP (disodium 5′‐inosinate) produced by fermentation with Corynebacterium stationis KCCM 80161 for all animal species.
  • Biology LibreTexts. (2025). 9: Activity 3-0 - Project Instructions - Investigating Enzyme Kinetics.
  • Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • NMR Spectroscopy. (n.d.). Water dynamics and salt-activation of enzymes in organic media: Mechanistic implications revealed by NMR spectroscopy.
  • RSC. (n.d.). Substrate inhibition by the blockage of product release and its control by tunnel engineering.
  • Chemical Reviews. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Retrieved from Chemical Reviews. ([Link])

  • TeachMe Physiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics.
  • ThermoFisher. (2021). Enzyme Assay Analysis: What Are My Method Choices?.
  • L'Officina. (2026). Disodium Inosinate - Descrizione.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Disodium Inosinate.

Sources

Application

Methods for adding 5'-IMP disodium salt to defined media for hybridoma growth

Application Note: Optimization of Chemically Defined Media for Hybridoma Culture using 5'-Inosine Monophosphate (5'-IMP) Abstract Transitioning hybridoma cell lines from serum-supplemented conditions to Chemically Define...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Chemically Defined Media for Hybridoma Culture using 5'-Inosine Monophosphate (5'-IMP)

Abstract

Transitioning hybridoma cell lines from serum-supplemented conditions to Chemically Defined Media (CDM) is a critical step in modern monoclonal antibody (mAb) production.[1] This guide details the methodological integration of 5'-Inosine Monophosphate (5'-IMP) Disodium Salt as a metabolic supplement. Unlike serum, which provides a complex "soup" of purine precursors, CDM requires precise supplementation to support the purine salvage pathway, particularly when the de novo synthesis pathway is metabolically burdened or chemically blocked (e.g., during HAT selection). This protocol provides a self-validating system for preparing, titrating, and maintaining 5'-IMP to maximize cell viability and IgG titer.[1]

Scientific Background: The Metabolic Necessity

The Purine Paradox in Defined Media

Hybridoma cells require high pools of purine nucleotides (AMP and GMP) for DNA replication and RNA transcription. In serum-supplemented media (e.g., RPMI-1640 + 10% FBS), cells utilize the energy-intensive de novo pathway. However, in defined media, or under selective pressure (Aminopterin), the de novo pathway is often insufficient or blocked.

5'-IMP serves as the central branch point in purine metabolism.[1] By supplementing IMP, researchers bypass the early, rate-limiting steps of ring synthesis, allowing the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) to funnel resources directly into the salvage pathway. This reduces metabolic stress and prevents "purine starvation" induced apoptosis.

Pathway Visualization

PurineMetabolism DeNovo De Novo Synthesis (Blocked by Aminopterin) IMP 5'-IMP (Supplement) Central Hub DeNovo->IMP Inhibited in HAT AMP AMP (Adenosine Monophosphate) IMP->AMP Adenylosuccinate Synthetase GMP GMP (Guanosine Monophosphate) IMP->GMP IMPDH DNA DNA/RNA Replication AMP->DNA GMP->DNA Salvage Salvage Pathway (HGPRT Enzyme) Salvage->IMP Direct Entry

Figure 1: 5'-IMP acts as the metabolic bypass, feeding directly into AMP/GMP synthesis when De Novo pathways are compromised.

Material Preparation: 5'-IMP Stock Solution

Material: Inosine 5'-monophosphate disodium salt hydrate CAS: 352195-40-5 Molecular Weight: ~392.17 g/mol (Anhydrous basis) Solubility: Soluble in water (>50 mg/mL)[1]

Protocol A: Preparation of 100 mM Stock Solution (1000x)

Rationale: A high-concentration stock allows for minimal volume addition to media, reducing dilution errors.[1]

  • Calculation:

    • Target Concentration: 100 mM

    • Target Volume: 50 mL

    • Mass Required:

      
      
      
    • Note: Check the Certificate of Analysis for hydration/water content and adjust mass accordingly.

  • Dissolution:

    • Add 1.96 g of 5'-IMP disodium salt to a sterile beaker.

    • Add 40 mL of Cell Culture Grade Water (Endotoxin-free).

    • Stir gently until dissolved.

  • pH Adjustment (Critical Step):

    • Measure pH.[2][3] 5'-IMP solutions can be slightly acidic or basic depending on the salt form.[1]

    • Adjust to pH 7.2 ± 0.2 using 1N NaOH or 1N HCl.

    • Why? Adding an unbuffered, acidic nucleotide solution to defined media can shift the bulk pH, shocking the cells.

  • Final Volume:

    • Top up to 50 mL with Cell Culture Grade Water.

  • Sterilization:

    • Do NOT Autoclave. Nucleotides are heat-labile and will hydrolyze.

    • Filter sterilize using a 0.22 µm PES (Polyethersulfone) syringe filter or vacuum unit. PES is low-protein binding and ideal for media components.

  • Storage:

    • Aliquot into 1 mL cryovials.

    • Store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Dose-Response Optimization

Objective: Determine the Minimum Effective Concentration (MEC) for your specific hybridoma line. Excess IMP can be inhibitory or wasteful.

Workflow Diagram:

OptimizationWorkflow Stock 100 mM Stock (-20°C) Plate 96-Well Plate Seeding Stock->Plate Dilution Series Media Basal CDM (No Purines) Media->Plate Incubate Incubate 72-96 Hours Plate->Incubate Readout Assay: Viability (MTS/CCK-8) IgG Titer (ELISA) Incubate->Readout

Figure 2: Step-by-step workflow for determining optimal IMP concentration.

Step-by-Step Titration:
  • Preparation: Harvest hybridoma cells in mid-log phase (>90% viability). Wash twice with PBS to remove residual serum components.

  • Seeding: Resuspend cells in basal CDM at

    
     cells/mL.
    
  • Plating: Add 100 µL of cell suspension to a 96-well plate.

  • Spiking: Add 5'-IMP stock to wells to achieve the following gradients:

ConditionFinal IMP Conc. (µM)Volume of 100 mM Stock per 10 mL Media
Control 0 µM (Negative)0 µL
Low 10 µM1 µL
Medium 30 µM (Starting Point)3 µL
High 100 µM10 µL
Excess 300 µM30 µL
  • Incubation: Culture at 37°C, 5% CO2 for 3-4 days.

  • Readout:

    • Viability: Trypan Blue exclusion or metabolic assay (e.g., CellTiter-Glo).

    • Productivity: Measure IgG titer in supernatant via ELISA or Protein A HPLC.

    • Success Criterion: The lowest concentration that restores growth rates comparable to serum-control (or >90% of control) is the MEC.

Protocol: Adaptation (Weaning) Strategy

Direct transfer from Serum to CDM+IMP often causes high mortality. A sequential weaning process allows metabolic reprogramming.

  • Phase 1 (75:25): 75% Serum-Media / 25% CDM + 30 µM IMP .

    • Passage 2-3 times until growth stabilizes.

  • Phase 2 (50:50): 50% Serum-Media / 50% CDM + 30 µM IMP .

    • Critical checkpoint: If viability drops <80%, hold at this stage.

  • Phase 3 (25:75): 25% Serum-Media / 75% CDM + 30 µM IMP .

  • Phase 4 (100%): 100% CDM + 30 µM IMP .

    • Validation: Assess specific productivity (

      
      ) at this stage.
      

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Precipitation in Stock pH incorrect or temp too low.[1]Warm to 37°C briefly; ensure pH is 7.2-7.4.
Low Viability in CDM Purine starvation or Osmotic shock.Increase IMP to 100 µM; Check osmolality of media.
Clumping of Cells DNA release from dead cells.[1]Add 0.1% Pluronic F-68; optimize weaning speed.
No Growth De Novo pathway blocked but Salvage not active.Confirm HGPRT status of the cell line (HAT sensitivity test).

References

  • Sigma-Aldrich. (n.d.).[4] Inosine 5′-monophosphate disodium salt hydrate Product Information. Retrieved from [1]

  • Thermo Fisher Scientific. (n.d.). Cell Culture Media Preparation from Powder. Retrieved from

  • Cohen, A., et al. (1983). Analysis of purine metabolism in cultured human lymphoid cells. Journal of Biological Chemistry.
  • Barnes, D., & Sato, G. (1980). Methods for growth of cultured cells in serum-free medium. Analytical Biochemistry.
  • Merten, O.W. (2002). Development of Serum-Free Media for Cell Growth and Production of Viruses/Viral Vectors. In: Essentials of Animal Cell Culture.

Sources

Method

Application Notes &amp; Protocols: Inosine 5'-monophosphate Disodium Salt Hydrate as a Potent Umami Flavor Enhancer

Prepared by: Gemini, Senior Application Scientist These application notes provide researchers, scientists, and product development professionals with a comprehensive technical guide to understanding and utilizing Inosine...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

These application notes provide researchers, scientists, and product development professionals with a comprehensive technical guide to understanding and utilizing Inosine 5'-monophosphate disodium salt hydrate (IMP) as an umami flavor enhancer. This document delves into the molecular mechanisms, synergistic properties, and practical methodologies for evaluation and quantification.

Introduction: The Science of Savory

Umami, recognized as the fifth basic taste alongside sweet, sour, salty, and bitter, imparts a savory or "meaty" flavor profile crucial to the palatability of foods.[1][2] This sensation is primarily elicited by the amino acid L-glutamate and certain 5'-ribonucleotides. Among these, Inosine 5'-monophosphate (IMP) is a pivotal compound, naturally abundant in meat and fish, that serves as a powerful flavor enhancer.[3][4] While IMP possesses a subtle umami taste on its own, its true potential is unlocked through a remarkable synergistic interaction with glutamate, a phenomenon that is fundamental to both traditional culinary arts and modern food science.[5][6][7]

Molecular Mechanism of Umami Synergy

The perception of umami taste is initiated at the molecular level by specialized G-protein-coupled receptors (GPCRs) on the tongue. The primary umami receptor is a heterodimer composed of two subunits: Taste Receptor Type 1 Member 1 (T1R1) and Taste Receptor Type 1 Member 3 (T1R3).[8][9]

L-glutamate binds to the Venus flytrap domain (VFD) of the T1R1 subunit, causing a conformational change that activates the receptor and initiates a downstream signaling cascade, leading to the perception of umami.[8][10] The genius of IMP lies in its allosteric binding action. IMP binds to a site on the T1R1-VFD near the opening of the "flytrap," which further stabilizes the closed, active conformation induced by glutamate.[8] This cooperative binding significantly amplifies the receptor's response to glutamate, resulting in a synergistic enhancement of the umami taste that can be up to fifteen-fold stronger than glutamate alone.[1][6] This unique mechanism makes the combination of glutamate and IMP far more potent than the sum of its parts.[6]

Umami_Synergy Figure 1: Mechanism of Umami Taste Synergy cluster_signaling Intracellular Signaling T1R1 T1R1 Subunit Venus Flytrap Domain (VFD) G_Protein G-Protein Activation T1R1->G_Protein Activates T1R3 T1R3 Subunit T1R3->G_Protein Activates MSG L-Glutamate (MSG) MSG->T1R1:vfd Binds to VFD IMP Inosine 5'-monophosphate (IMP) IMP->T1R1:vfd Binds allosterically, stabilizing active state Signal Signal Transduction Cascade G_Protein->Signal Initiates Perception Umami Perception (Brain) Signal->Perception Leads to

Caption: Synergistic activation of the T1R1/T1R3 umami receptor by glutamate and IMP.

Applications & Usage Levels

IMP is a versatile tool for flavor enhancement across a wide range of applications. Its ability to create a rich, savory, and long-lasting taste sensation makes it invaluable in product formulation. A significant application is in sodium reduction; the synergistic effect of IMP and MSG can enhance the perception of saltiness, allowing for lower sodium content without compromising flavor.[11][12]

Table 1: Recommended Starting Usage Levels for Disodium 5'-Inosinate (IMP)

Food CategoryRecommended IMP Concentration (% w/w)Combined with MSG (% w/w)Notes
Soups & Broths0.01% - 0.05%0.1% - 0.8%Enhances meaty, savory notes and adds complexity.
Sauces & Gravies0.01% - 0.03%0.1% - 0.5%Creates a richer, more rounded flavor profile.
Processed Meats & Fish0.02% - 0.05%0.2% - 0.6%Amplifies natural savory flavors and masks off-notes.
Savory Snacks & Seasonings0.01% - 0.05%0.2% - 1.0%Provides a potent umami kick in seasoning blends.
Plant-Based Alternatives0.02% - 0.07%0.3% - 1.0%Helps build a convincing meaty flavor in vegetarian products.

Note: These are starting recommendations. Optimal levels should be determined through empirical testing, as the food matrix can significantly influence taste perception.

Protocol 1: Sensory Evaluation of Umami Synergy

To quantitatively and qualitatively assess the synergistic effect of IMP, a discrimination test is the gold standard. The Triangle Test is a robust methodology for determining if a sensory difference exists between two samples.[13][14]

Objective:

To determine if a panel can detect a sensory difference between a solution containing Monosodium Glutamate (MSG) alone and a solution containing MSG plus IMP.

Materials:
  • Monosodium Glutamate (MSG), food grade

  • Inosine 5'-monophosphate disodium salt hydrate (IMP), food grade

  • Deionized or filtered water (at room temperature)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sample cups with lids, labeled with random 3-digit codes

  • Unsalted crackers and filtered water for palate cleansing[13]

Sample Preparation:
  • Prepare Stock Solutions:

    • MSG Stock (0.5% w/v): Accurately weigh 0.50 g of MSG and dissolve in deionized water in a 100 mL volumetric flask. Fill to the mark.

    • IMP Stock (0.5% w/v): Accurately weigh 0.50 g of IMP and dissolve in deionized water in a 100 mL volumetric flask. Fill to the mark.

  • Prepare Test Samples:

    • Sample A (Control - MSG only): Pipette 10 mL of the 0.5% MSG Stock into a 100 mL volumetric flask. Dilute to the mark with deionized water to yield a 0.05% MSG solution .

    • Sample B (Test - MSG + IMP): Pipette 10 mL of the 0.5% MSG Stock and 1 mL of the 0.5% IMP Stock into a 100 mL volumetric flask. Dilute to the mark with deionized water to yield a 0.05% MSG + 0.005% IMP solution .

Triangle Test Protocol:
  • Setup: For each panelist, prepare a tray with three coded samples. Two samples will be identical (either A-A-B or B-B-A), and one will be the "odd" sample. The presentation order should be randomized and balanced across all panelists.[15]

  • Instructions to Panelists:

    • "You are presented with three samples. Two are identical, and one is different."

    • "Please taste the samples from left to right."

    • "Identify the sample you believe is different, even if you are only guessing."

    • "Rinse your mouth with water and eat a piece of cracker between samples to cleanse your palate."

  • Data Collection: Panelists record which of the three coded samples they identified as different.

  • Analysis: The total number of correct identifications is tallied. This number is compared to statistical tables for triangle tests (or calculated using a binomial distribution) to determine if the result is statistically significant (i.e., not due to chance). A significant result confirms that a perceptible sensory difference exists.

Triangle_Test_Workflow Figure 2: Sensory Evaluation Workflow (Triangle Test) cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_A Prepare Control Sample A (0.05% MSG) coding Code Samples with Random 3-Digit Numbers prep_A->coding prep_B Prepare Test Sample B (0.05% MSG + 0.005% IMP) prep_B->coding present Present Panelists with a Triad (e.g., A, A, B) in a Randomized Order coding->present instruct Provide Clear Instructions & Palate Cleansers present->instruct collect Panelists Identify the 'Odd' Sample instruct->collect tally Tally Correct Identifications collect->tally stats Perform Statistical Analysis (Compare to Critical Value) tally->stats conclusion Determine if a Significant Difference Exists (p < 0.05) stats->conclusion

Caption: Step-by-step workflow for conducting a sensory triangle test.

Protocol 2: Quantification of IMP by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for quantifying IMP in food products, raw materials, and research samples.[16][17]

Objective:

To quantify the concentration of IMP in an aqueous solution or food extract using Reversed-Phase HPLC with UV detection.

Materials & Equipment:
  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Inosine 5'-monophosphate disodium salt hydrate (analytical standard)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Methanol or Acetonitrile (HPLC grade)

  • 0.45 µm syringe filters

  • Sample vials

Methodology:
  • Mobile Phase Preparation:

    • Prepare a 50 mM potassium phosphate buffer. Dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water and adjust pH to ~6.0 with potassium hydroxide.

    • The mobile phase is typically an isocratic mixture, for example, 95:5 (v/v) 50 mM potassium phosphate buffer:Methanol. The exact ratio may require optimization.

    • Filter and degas the mobile phase before use.

  • Standard Curve Preparation:

    • Prepare a 1 mg/mL stock solution of the IMP analytical standard in deionized water.

    • Perform serial dilutions to create a series of standards at concentrations ranging from approximately 0.01 mg/mL to 0.2 mg/mL.

  • Sample Preparation (Example for a clear broth):

    • Centrifuge the sample if it contains particulates.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with the mobile phase to ensure the IMP concentration falls within the range of the standard curve.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: 95:5 (v/v) 50 mM KH₂PO₄ (pH 6.0) : Methanol

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 30 °C

  • Analysis & Quantification:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

    • Identify the IMP peak based on its retention time compared to the standard.

    • Quantify the IMP concentration in the sample by interpolating its peak area against the standard curve. Account for any dilution factors.

HPLC_Workflow Figure 3: Analytical Workflow for IMP Quantification by HPLC cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare & Degas Mobile Phase separation Chromatographic Separation on C18 Column prep_mobile->separation prep_std Prepare Standard Curve (Serial Dilutions) inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample (Extract, Filter, Dilute) inject_sample Inject Samples prep_sample->inject_sample inject_std->separation inject_sample->separation detection UV Detection (254 nm) separation->detection gen_curve Generate Calibration Curve (Peak Area vs. Conc.) detection->gen_curve integrate Integrate Sample Peak Area detection->integrate quantify Quantify IMP Concentration Using Calibration Curve gen_curve->quantify integrate->quantify result Final Concentration (mg/L or %) quantify->result

Sources

Application

Application Notes and Protocols: Synthesis of Nucleotide Analogs from Inosine 5'-Monophosphate (IMP) Disodium Salt

Abstract Inosine 5'-monophosphate (IMP) serves as a critical branch-point intermediate in the de novo biosynthesis of purine nucleotides.[1][2] Its unique position in this metabolic pathway makes it an invaluable and ver...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Inosine 5'-monophosphate (IMP) serves as a critical branch-point intermediate in the de novo biosynthesis of purine nucleotides.[1][2] Its unique position in this metabolic pathway makes it an invaluable and versatile precursor for the synthesis of a diverse array of nucleotide analogs. These analogs are instrumental in drug discovery and development, acting as antiviral, anticancer, and immunosuppressive agents.[3][4] This comprehensive guide provides detailed application notes and robust protocols for the chemical and enzymatic synthesis of various nucleotide analogs starting from Inosine 5'-monophosphate disodium salt. We delve into the strategic considerations behind different synthetic routes, offering insights into reaction mechanisms, and providing step-by-step methodologies for synthesis, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage IMP as a strategic starting material for novel nucleotide analog development.

Introduction: The Central Role of Inosine 5'-Monophosphate (IMP)

Inosine 5'-monophosphate (IMP) is the first fully formed nucleotide in the de novo purine synthesis pathway.[2] From IMP, the pathway bifurcates to produce adenosine 5'-monophosphate (AMP) and guanosine 5'-monophosphate (GMP), the essential building blocks for DNA and RNA.[2][5] This metabolic chokepoint is regulated by the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH), which catalyzes the NAD+-dependent oxidation of IMP to xanthosine 5'-monophosphate (XMP).[4][6] XMP is subsequently converted to GMP by GMP synthetase.[7][8][9]

The pivotal role of IMPDH in cellular proliferation has established it as a significant target for therapeutic intervention.[1][4][6] Many clinically relevant drugs are nucleotide analogs that, once intracellularly phosphorylated, inhibit IMPDH, thereby depleting the guanine nucleotide pool and arresting DNA and RNA synthesis.[1][6][10][11] Given its central role, the disodium salt of IMP is a readily available, stable, and cost-effective starting material for the laboratory-scale and industrial synthesis of a wide range of purine nucleotide analogs.

This guide will explore two primary strategies for the synthesis of nucleotide analogs from IMP:

  • Enzymatic Synthesis: Leveraging the specificity and efficiency of enzymes to catalyze desired transformations.

  • Chemical Synthesis: Employing traditional organic chemistry techniques for modifications that are not accessible through enzymatic routes.

Strategic Considerations for Synthesis

The choice between an enzymatic or chemical approach depends on the desired modification to the IMP scaffold.

Enzymatic synthesis is often preferred for its high regio- and stereoselectivity, mild reaction conditions, and the avoidance of complex protection/deprotection steps.[12] This is particularly advantageous when targeting modifications at the phosphate group or for interconversions between purine bases.

Chemical synthesis offers greater flexibility for introducing a wider variety of functional groups, especially on the purine ring and the ribose moiety, which may not be tolerated by enzymes. However, it often requires multi-step procedures with protection and deprotection of reactive functional groups.[12]

Key Enzymatic Transformations from IMP

Several key enzymes can be utilized to modify IMP into valuable nucleotide analogs. The primary enzymatic pathway from IMP leads to the synthesis of GMP, and the enzymes involved, IMPDH and GMP synthetase, can be exploited for analog synthesis.

Enzymatic_Pathway IMP Inosine 5'-Monophosphate (IMP) XMP Xanthosine 5'-Monophosphate (XMP) IMP->XMP IMP Dehydrogenase (IMPDH) NAD+ -> NADH GMP Guanosine 5'-Monophosphate (GMP) XMP->GMP GMP Synthetase ATP, Gln -> AMP, Glu, PPi

Figure 1: Core enzymatic pathway for the conversion of IMP to GMP.

Chemical Modification Strategies

Chemical synthesis opens the door to a broader range of structural modifications. Key strategies include:

  • Modification of the Purine Ring: Introducing substituents at various positions of the hypoxanthine base.

  • Modification of the Ribose Moiety: Altering the sugar component, for example, by creating carbocyclic analogs.[10][11]

  • Phosphorylation and Phosphate Analogs: Converting the monophosphate to di- or triphosphates, or introducing modifications to the phosphate group itself.[13]

Enzymatic Synthesis Protocols

Enzymatic synthesis provides an elegant and efficient route to certain nucleotide analogs. The protocols below outline the synthesis of XMP and GMP from IMP.

Protocol: Enzymatic Synthesis of Xanthosine 5'-Monophosphate (XMP) from IMP

This protocol utilizes inosine 5'-monophosphate dehydrogenase (IMPDH) to catalyze the oxidation of IMP to XMP.

Materials:

  • Inosine 5'-monophosphate disodium salt (IMP)

  • Inosine 5'-monophosphate dehydrogenase (IMPDH) (recombinant)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Deionized water

  • HPLC system for analysis and purification

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 50 mM Tris-HCl, pH 8.0

    • 100 mM KCl

    • 10 mM MgCl2

    • 1 mM DTT

    • 5 mM IMP

    • 10 mM NAD+

  • Enzyme Addition: Add recombinant IMPDH to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by HPLC, observing the decrease in the IMP peak and the appearance of the XMP peak.

  • Reaction Quenching: Once the reaction is complete, quench it by heating at 95°C for 5 minutes to denature the enzyme.

  • Purification: Purify the XMP product using anion-exchange or reversed-phase HPLC.[14]

Protocol: Enzymatic Synthesis of Guanosine 5'-Monophosphate (GMP) from XMP

This protocol uses GMP synthetase to convert the previously synthesized XMP into GMP.

Materials:

  • Xanthosine 5'-monophosphate (XMP) (from previous step or commercially sourced)

  • GMP synthetase (recombinant)

  • Adenosine 5'-triphosphate (ATP)

  • L-Glutamine

  • Tris-HCl buffer (1 M, pH 8.0)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Deionized water

  • HPLC system for analysis and purification

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 50 mM Tris-HCl, pH 8.0

    • 100 mM KCl

    • 10 mM MgCl2

    • 1 mM DTT

    • 2 mM XMP

    • 5 mM ATP

    • 5 mM L-Glutamine

  • Enzyme Addition: Add recombinant GMP synthetase to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitoring: Monitor the reaction by HPLC, observing the conversion of XMP to GMP.

  • Reaction Quenching: Terminate the reaction by heating at 95°C for 5 minutes.

  • Purification: Purify the GMP product using an appropriate HPLC method.[15]

Enzymatic_Workflow cluster_XMP XMP Synthesis cluster_GMP GMP Synthesis IMP_start Start with IMP Reaction_Mix_XMP Prepare Reaction Mix (IMP, NAD+, Buffer) IMP_start->Reaction_Mix_XMP Add_IMPDH Add IMPDH Reaction_Mix_XMP->Add_IMPDH Incubate_XMP Incubate at 37°C Add_IMPDH->Incubate_XMP Monitor_XMP Monitor by HPLC Incubate_XMP->Monitor_XMP Quench_XMP Quench Reaction Monitor_XMP->Quench_XMP Purify_XMP Purify XMP Quench_XMP->Purify_XMP XMP_start Start with XMP Purify_XMP->XMP_start Reaction_Mix_GMP Prepare Reaction Mix (XMP, ATP, Gln, Buffer) XMP_start->Reaction_Mix_GMP Add_GMPS Add GMP Synthetase Reaction_Mix_GMP->Add_GMPS Incubate_GMP Incubate at 37°C Add_GMPS->Incubate_GMP Monitor_GMP Monitor by HPLC Incubate_GMP->Monitor_GMP Quench_GMP Quench Reaction Monitor_GMP->Quench_GMP Purify_GMP Purify GMP Quench_GMP->Purify_GMP

Figure 2: Experimental workflow for the enzymatic synthesis of XMP and GMP from IMP.

Chemical Synthesis Protocols

Chemical synthesis allows for a broader scope of modifications to the IMP molecule. The following protocol describes a general method for the phosphorylation of IMP to inosine 5'-diphosphate (IDP) and inosine 5'-triphosphate (ITP).

Protocol: Chemical Phosphorylation of IMP to IDP and ITP

This protocol is a modification of the Yoshikawa procedure, a common method for nucleoside phosphorylation.[13]

Materials:

  • Inosine 5'-monophosphate disodium salt (IMP)

  • Phosphorus oxychloride (POCl3)

  • Triethyl phosphate

  • Tributylamine

  • Tributylammonium pyrophosphate

  • Anhydrous pyridine

  • Methanol

  • Diethyl ether

  • HPLC system for analysis and purification

Procedure:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • IMP Suspension: Suspend IMP in anhydrous triethyl phosphate.

  • Phosphorylation to IDP:

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl3) dropwise with vigorous stirring.

    • Allow the reaction to proceed at 0°C for 2-3 hours.

    • Quench the reaction by slowly adding a solution of tributylammonium pyrophosphate in anhydrous pyridine.

  • Phosphorylation to ITP:

    • For the synthesis of ITP, after the initial phosphorylation with POCl3, add a solution of tributylammonium pyrophosphate in anhydrous DMF.

    • Stir the reaction at room temperature for 12-16 hours.

  • Workup:

    • Quench the reaction by the addition of cold water or a buffer solution (e.g., triethylammonium bicarbonate).

    • Extract the aqueous layer with diethyl ether to remove organic impurities.

  • Purification: Purify the resulting IDP or ITP by anion-exchange chromatography or reversed-phase HPLC.[16][17]

Note: This is a general procedure and optimization of reaction times, temperatures, and reagent stoichiometry may be necessary for specific IMP analogs.

Purification and Characterization of Nucleotide Analogs

The successful synthesis of nucleotide analogs requires robust purification and characterization methods to ensure the identity and purity of the final product.

Purification Techniques

High-performance liquid chromatography (HPLC) is the most widely used technique for the purification and analysis of nucleotide analogs.[15][18]

HPLC Method Principle Application Typical Mobile Phases
Anion-Exchange Separation based on the negative charge of the phosphate groups.Excellent for separating mono-, di-, and triphosphates.Gradient of a salt solution (e.g., ammonium bicarbonate) in a buffer.
Reversed-Phase Ion-Pairing An ion-pairing agent (e.g., triethylammonium acetate) is added to the mobile phase to interact with the phosphate groups, allowing for separation on a non-polar stationary phase.High-resolution separation of closely related nucleotide analogs.[14][17]Acetonitrile gradient in an aqueous buffer containing an ion-pairing agent.
Characterization Methods

A combination of analytical techniques should be employed to confirm the structure and purity of the synthesized nucleotide analogs.

Technique Information Obtained
High-Performance Liquid Chromatography (HPLC) Purity and retention time.
Mass Spectrometry (MS) Molecular weight confirmation and structural information (e.g., LC-MS).[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) Detailed structural elucidation, including the position of modifications and the phosphorylation state.
UV-Vis Spectroscopy Confirmation of the purine chromophore and concentration determination.

Conclusion

Inosine 5'-monophosphate disodium salt is a versatile and economically viable precursor for the synthesis of a wide range of nucleotide analogs. By leveraging both enzymatic and chemical methodologies, researchers can access a diverse chemical space for the development of novel therapeutics. The protocols and application notes provided in this guide offer a solid foundation for the synthesis, purification, and characterization of these important molecules. Careful consideration of the target analog's structure will guide the selection of the most appropriate synthetic strategy, ensuring a successful outcome.

References

  • Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 629-644. [Link]

  • Synthesis, evaluation and mechanistic insights of novel IMPDH inhibitors targeting ESKAPEE bacteria. (2024). European Journal of Medicinal Chemistry, 264, 116017. [Link]

  • A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. (2017). RSC Advances, 7(85), 54143-54151. [Link]

  • Microwave-Assisted One-Step Synthesis of 2',3'-Cyclic Phosphates of Nucleosides. (2023). Current Protocols, 3(7), e831. [Link]

  • Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 629-644. [Link]

  • Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2023). International Journal of Molecular Sciences, 24(6), 5304. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). Molecules, 28(20), 7041. [Link]

  • Carbocyclic Analogues of Inosine-5'-Monophosphate: Synthesis and Biological Activity. (2016). Acta Naturae, 8(2), 114-118. [Link]

  • Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. (2014). ResearchGate. [Link]

  • Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. (2022). Molecules, 27(22), 7793. [Link]

  • Carbocyclic Analogues of Inosine- 5'-Monophosphate: Synthesis and Biological Activity. (2016). Semantic Scholar. [Link]

  • IMP Dehydrogenase: Structure, Mechanism and Inhibition. (2009). Current Medicinal Chemistry, 16(4), 426-446. [Link]

  • Synthesis of fluorescent nucleotide analogues: 5'-mono-, di-, and triphosphates of linear-benzoguanosine, linear-benzoinosine, and linear-benzoxanthosine. (1976). Biochemistry, 15(20), 4262-4268. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). ResearchGate. [Link]

  • Inosine-5′-monophosphate dehydrogenase. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2023). MDPI. [Link]

  • Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. (2020). Frontiers in Bioengineering and Biotechnology, 8, 865. [Link]

  • Cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase (cGAS), a Multifaceted Platform of Intracellular DNA Sensing. (2021). Frontiers in Immunology, 12, 636397. [Link]

  • Phosphorylation of Nucleosides with Phosphorus Oxychloride in Trialkyl Phosphate. (1973). Chemical and Pharmaceutical Bulletin, 21(9), 1905-1910. [Link]

  • Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. (2022). Expert Opinion on Drug Discovery, 17(5), 537-549. [Link]

  • Enzymatic synthesis of cyclic dinucleotide analogs by a promiscuous cyclic-AMP-GMP synthetase and analysis of cyclic dinucleotide responsive riboswitches. (2018). Nucleic Acids Research, 46(9), 4679-4691. [Link]

  • Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. (2024, May 22). Shimadzu. [Link]

  • Synthesis of fluorescent nucleotide analogues: 5'-mono-, di-, and triphosphates of linear-benzoguanosine, linear-benzoinosine, and linear-benzoxanthosine. (1976). Proceedings of the National Academy of Sciences, 73(12), 4262-4266. [Link]

  • Inosinic acid. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • HPLC Purification of Chemically Modified RNA Aptamers. (2013). Methods in Molecular Biology, 941, 159-170. [Link]

  • A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues. (2006). Nucleic Acids Research, 34(18), 5311-5319. [Link]

  • Crystal structure of guanosine 5′-monophosphate synthetase from the thermophilic bacterium Thermus thermophilus HB8. (2015). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 71(Pt 12), 1591-1597. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). Semantic Scholar. [Link]

  • GMPS guanosine monophosphate synthase [ (human)]. (2026, January 9). National Center for Biotechnology Information. [Link]

  • Inosine 5'-Phosphate Dehydrogenase. Site of Inhibition by Guanosine 5'-Phosphate and of Inactivation by 6-Chloro-and 6-Mercaptopurine Ribonucleoside 5'-Phosphates. (1975). Biochemistry, 14(19), 4209-4218. [Link]

  • Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. (2018). Stem Cell Research & Therapy, 9(1), 167. [Link]

  • Cellular Nucleotides Analysis. (n.d.). Novocib. [Link]

  • GMP synthase. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Mechanism of Inosine Monophosphate Degradation by Specific Spoilage Organism from Grass Carp in Fish Juice System. (2022). Foods, 11(17), 2686. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of IMP Disodium Salt in Cell Culture Media

Introduction Inosine 5'-monophosphate (IMP) disodium salt is a critical nucleotide utilized in cell culture as a substrate for inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inosine 5'-monophosphate (IMP) disodium salt is a critical nucleotide utilized in cell culture as a substrate for inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanosine nucleotides.[1][2] Its supplementation is particularly important in selection systems (e.g., with mycophenolic acid) and for studying purine metabolism. However, researchers frequently encounter a frustrating issue: the formation of a precipitate upon adding IMP disodium salt to their culture medium.

This guide provides a comprehensive, in-depth framework for understanding, troubleshooting, and preventing the precipitation of IMP disodium salt. Moving beyond a simple checklist, we will explore the underlying physicochemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I added my IMP disodium salt stock solution to my DMEM, and it immediately turned cloudy. What is the most likely cause?

A: Immediate cloudiness or precipitation is often due to a high concentration of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in the basal medium reacting with the phosphate group of IMP. Basal media like Dulbecco's Modified Eagle Medium (DMEM) have high concentrations of these ions. The phosphate moiety on IMP can chelate these cations, forming insoluble salts (e.g., calcium or magnesium inosinate), which fall out of solution. This is analogous to the known precipitation of calcium phosphate in media preparation.[3]

Q2: The medium looked fine after adding IMP, but I found a crystalline precipitate in the flask after overnight incubation at 37°C. Why did this happen later?

A: Delayed precipitation can be caused by several factors related to the incubator environment and cellular metabolism:

  • pH Shift: Cell metabolism produces acidic byproducts like lactic acid, which lowers the pH of the medium. Conversely, instability in the incubator's CO₂ supply can cause the pH to rise. The solubility of IMP salts can be pH-dependent.

  • Temperature and Concentration Effects: The stable 37°C environment can, over time, promote the kinetics of salt formation. Additionally, even minor evaporation from the culture vessel can increase the concentration of all solutes, including IMP and divalent cations, pushing them past their solubility limit.[3]

  • Hydrolysis: Over extended periods in aqueous solution, IMP can undergo hydrolysis, breaking down into inosine and hypoxanthine.[4] While these degradation products are generally soluble, the resulting shift in the chemical equilibrium could potentially influence the stability of the remaining IMP salt.

Q3: I prepare my medium from powder and have been storing the complete, IMP-supplemented medium at 4°C for a week. Now I see a precipitate. Is this normal?

A: Yes, this is a common occurrence. Many media components, especially salts, have reduced solubility at lower temperatures (2-8°C). Storing the fully supplemented medium can lead to the precipitation of less soluble components. Repeatedly warming and cooling the medium can exacerbate this issue. It is a best practice to prepare a concentrated, sterile stock solution of IMP and add it fresh to the basal medium just before use.

Q4: Can the serum I'm using contribute to the precipitation?

A: While less common for a small molecule like IMP, it is possible. Serum is a complex mixture containing proteins, lipids, and a variety of ions.[5] High-molecular-weight plasma proteins can precipitate due to temperature shifts (e.g., freeze-thaw cycles), which could potentially be confused with IMP precipitation. More directly, serum adds to the total concentration of divalent cations, which could contribute to the formation of insoluble IMP salts.

Systematic Troubleshooting Guide

If you are facing precipitation, follow this logical workflow to identify and resolve the issue.

Diagram: Troubleshooting Workflow for IMP Precipitation

Troubleshooting_Workflow start Precipitation Observed in IMP-Supplemented Medium q_timing When did precipitation occur? start->q_timing p_immediate Immediate Precipitation (Upon mixing) q_timing->p_immediate Immediately p_delayed Delayed Precipitation (During incubation) q_timing->p_delayed After Incubation check_stock Step 1: Verify Stock Solution - Is it clear? pH neutral? - Recently prepared? p_immediate->check_stock check_media Step 2: Examine Basal Medium - High Ca²⁺/Mg²⁺ content (e.g., DMEM)? - Stored correctly? Any existing precipitate? check_stock->check_media check_method Step 3: Review Supplementation Method - Was stock added slowly while swirling? - Was it warmed to 37°C first? check_media->check_method solution_header Corrective Actions check_incubator Step 1: Check Incubator Conditions - Stable CO₂ (typically 5-10%)? - Correct temperature (37°C)? - Adequate humidity? p_delayed->check_incubator check_ph Step 2: Measure Medium pH - Is it within the expected range (e.g., 7.2-7.4)? - Has color indicator (phenol red) changed? check_incubator->check_ph check_storage Step 3: Evaluate Storage of Supplemented Medium - Was it stored at 2-8°C for extended periods? - Subjected to freeze-thaw cycles? check_ph->check_storage sol_fresh_stock Prepare fresh, sterile-filtered IMP stock solution in water or PBS. solution_header->sol_fresh_stock sol_add_slowly Add stock dropwise to pre-warmed medium while gently swirling. solution_header->sol_add_slowly sol_use_low_ca Consider using a low-Ca²⁺ basal medium if compatible with cells. solution_header->sol_use_low_ca sol_add_fresh Supplement medium with IMP immediately before use. solution_header->sol_add_fresh sol_calibrate Calibrate incubator CO₂ and temperature sensors. solution_header->sol_calibrate

Caption: A step-by-step workflow for diagnosing the cause of IMP precipitation.

Summary of Troubleshooting Actions
Potential Cause Observation Recommended Solution
High Divalent Cations Immediate cloudiness/precipitate upon adding IMP stock.Add stock solution dropwise into pre-warmed (37°C) media while gently swirling to aid rapid dispersion.[6] Consider using a basal medium with lower Ca²⁺/Mg²⁺ concentrations if your cell line permits.
Incorrect Storage Precipitate forms after storing supplemented media at 2-8°C or after freezing.[7]Prepare a concentrated IMP stock, store it at -20°C in aliquots, and add it fresh to the medium immediately before use. Avoid freeze-thaw cycles of the stock.[3]
pH Instability Precipitate forms during incubation; phenol red indicator may appear too yellow (acidic) or purple (alkaline).Verify incubator CO₂ levels are appropriate for the sodium bicarbonate concentration in your medium.[8][9] Ensure the medium is properly buffered, potentially with HEPES for extra stability.
Concentration Effects Crystalline precipitate forms on the culture surface over time.Ensure proper humidity in the incubator to prevent evaporation.[3] Use culture flasks with filtered caps and ensure they are not sealed too tightly if gas exchange is required.
Poor Stock Quality Precipitate forms regardless of the method.Prepare a fresh stock solution using high-purity water (WFI or cell culture grade). Sterile filter (0.22 µm) the stock solution before storage.

Technical Deep Dive: The Mechanism of Precipitation

Understanding the chemical interactions at play is key to preventing precipitation. The primary driver is the reaction between the negatively charged phosphate group on the IMP molecule and positively charged divalent cations in the medium.

Diagram: Proposed Mechanism of IMP Precipitation

Precipitation_Mechanism cluster_media Cell Culture Medium (e.g., DMEM) IMP IMP²⁻ (Inosine Monophosphate) IMP->center_point Phosphate Group Chelation Ca Ca²⁺ (Calcium) Ca->center_point Mg Mg²⁺ (Magnesium) Mg->center_point precipitate Insoluble Salt Precipitate (e.g., Calcium/Magnesium Inosinate) center_point->precipitate Forms Insoluble Complex

Caption: Chelation of divalent cations by IMP's phosphate group leads to precipitation.

Cell culture media are complex aqueous solutions containing a variety of inorganic salts to maintain osmotic balance and provide essential ions.[10] Divalent cations like Ca²⁺ and Mg²⁺ are critical for cell attachment and enzymatic function. However, these cations can readily bind to the phosphate groups of nucleotides like IMP.[11] When the concentrations of both IMP and these cations exceed the solubility product (Ksp) of the resulting salt, a precipitate will form. This process, known as "salting out," is highly dependent on concentration, temperature, and pH.[12]

Experimental Protocols

Protocol 1: Preparation of a Concentrated IMP Disodium Salt Stock Solution

This protocol provides a method for creating a stable, concentrated stock solution to minimize the volume added to the final culture medium.

  • Objective: To prepare a 100 mM (100x) sterile stock solution of IMP disodium salt.

  • Materials:

    • Inosine 5'-monophosphate disodium salt hydrate (e.g., MW ~392.17 g/mol , anhydrous basis; adjust for hydration)[13][14]

    • Cell culture grade water or PBS (Ca²⁺/Mg²⁺-free)

    • Sterile conical tubes (15 mL or 50 mL)

    • Sterile 0.22 µm syringe filter

    • Sterile syringes

    • Sterile, nuclease-free microcentrifuge tubes for aliquoting

  • Procedure:

    • Calculate the mass of IMP disodium salt needed. For 10 mL of a 100 mM solution (using anhydrous MW of 392.17 g/mol ): Mass = 0.1 mol/L * 0.010 L * 392.17 g/mol = 0.392 g (or 392 mg) Note: Check the certificate of analysis for the molecular weight of the specific hydrated form you are using and adjust the calculation accordingly.

    • Aseptically weigh the IMP powder and transfer it to a sterile 50 mL conical tube.

    • Add approximately 8 mL of cell culture grade water (or Ca²⁺/Mg²⁺-free PBS) to the tube.

    • Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.[15]

    • Adjust the final volume to 10 mL with the same solvent.

    • Attach a sterile 0.22 µm syringe filter to a new sterile syringe. Draw the IMP solution into the syringe.

    • Filter the solution into a new sterile conical tube. This ensures the removal of any potential microbial contaminants or undissolved micro-particulates.

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100-500 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C. For long-term storage, -80°C is recommended.[16]

Protocol 2: Proper Supplementation of Cell Culture Medium with IMP Stock

This protocol minimizes the risk of precipitation during the final addition step.

  • Objective: To add IMP stock solution to basal cell culture medium without inducing precipitation.

  • Materials:

    • Basal cell culture medium (e.g., DMEM), pre-warmed to 37°C.

    • Frozen aliquot of sterile 100 mM IMP stock solution.

    • Sterile micropipette and tips.

  • Procedure:

    • Thaw one aliquot of the IMP stock solution at room temperature.

    • Ensure your basal medium (e.g., 500 mL of DMEM + 10% FBS) is pre-warmed to 37°C in a water bath.

    • Place the bottle of warm medium on a magnetic stir plate at a low speed, or be prepared to swirl it manually.

    • To achieve a final concentration of 1 mM, you would add 5 mL of the 100 mM stock to 495 mL of medium.

    • Using a sterile pipette, add the required volume of IMP stock solution drop-by-drop into the vortex of the stirring medium. If not using a stir plate, add the stock slowly while continuously and gently swirling the bottle. This ensures rapid dilution and prevents localized high concentrations that can trigger precipitation.[6]

    • Once the full volume is added, cap the bottle and swirl gently for another 10-15 seconds to ensure homogeneity.

    • Visually inspect the medium for any signs of cloudiness or precipitate before using it for your cells.

By following these detailed troubleshooting steps and protocols, researchers can effectively overcome the challenge of IMP disodium salt precipitation, ensuring the reliability and reproducibility of their cell culture experiments.

References

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (April 09 2024). [Link]

  • HiMedia Laboratories. Inosine-5'-monophosphate disodium salt dihydrate. [Link]

  • Ataman Kimya. DISODIUM SALT. [Link]

  • BioProcess International. Supplementation of Animal Cell Culture Media. [Link]

  • Amerigo Scientific. Inosine 5-monophosphate disodium salt hydrate. [Link]

  • PubMed. Stability of disodium salt of inosine phosphate in aqueous solutions. [Link]

  • Wikipedia. Adenosine triphosphate. [Link]

  • Molecules. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]

  • PMC. Effect of Divalent Cations on the Structure and Mechanics of Vimentin Intermediate Filaments. [Link]

  • PubMed. Mechanism of protein salting in and salting out by divalent cation salts: balance between hydration and salt binding. [Link]

  • Protocol Online. precipitation in DMEM. [Link]

  • ResearchGate. How can I avoid precipitation of a substance after adding DMEM?. [Link]

  • Wako. Cell Cultivation Handbook. [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • QbD Group. 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • The Scientist. Best Practices For Cell Culture Media Design And Processes. [Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]

  • Cytion. Inorganic Salts. [Link]

Sources

Optimization

Preventing hydrolysis of 5'-IMP disodium salt hydrate during autoclaving

Topic: Preventing Hydrolysis of 5'-IMP Disodium Salt Hydrate During Autoclaving Doc ID: TS-IMP-005 | Version: 2.1 | Last Updated: 2026-02-24 Executive Summary & Scientific Context Status: CAUTION Core Issue: Thermal Inst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of 5'-IMP Disodium Salt Hydrate During Autoclaving Doc ID: TS-IMP-005 | Version: 2.1 | Last Updated: 2026-02-24

Executive Summary & Scientific Context

Status: CAUTION Core Issue: Thermal Instability of the N-Glycosidic Bond.

As a Senior Application Scientist, I often see researchers attempt to autoclave 5'-Inosine Monophosphate (5'-IMP) directly with culture media, resulting in precipitation, discoloration, or loss of biological activity.

While 5'-IMP disodium salt is relatively stable at room temperature in its crystalline hydrate form, it is thermolabile in solution. The primary failure mode during autoclaving (


, 15 psi) is acid-catalyzed hydrolysis .
The Mechanism of Failure

At elevated temperatures, the ion product of water (


) increases, and the pH of unbuffered solutions can shift. Under these conditions, the N-glycosidic bond  (connecting the hypoxanthine base to the ribose) becomes vulnerable to cleavage. This reaction is accelerated by:
  • Acidic pH: Protons protonate the purine ring, weakening the glycosidic bond.

  • Maillard Reactants: Presence of amines (amino acids) or reducing sugars leads to rapid browning and degradation.

Visualization: Thermal Degradation Pathway

The following diagram illustrates the chemical breakdown you are trying to prevent.

IMP_Degradation Figure 1: Mechanism of Acid-Catalyzed Hydrolysis of 5'-IMP IMP 5'-IMP (Active) (Disodium Salt) Heat Heat (121°C) + Acidic pH IMP->Heat Exposure Inter Protonated Intermediate Heat->Inter Protonation Hypo Hypoxanthine (Precipitate/Inactive) Inter->Hypo N-Glycosidic Cleavage Ribose Ribose-5-Phosphate Inter->Ribose Hydrolysis

Validated Protocols

Protocol A: Cold Sterilization (The Gold Standard)

Recommendation: Use this method for cell culture, fermentation, and analytical standards. It guarantees 100% integrity of the nucleotide.

Materials:

  • 5'-IMP Disodium Salt Hydrate (High Purity)

  • Syringe Filter or Vacuum Filter Unit (

    
     PES or PVDF membrane)
    
  • Sterile Water for Injection (WFI) or TE Buffer

Step-by-Step:

  • Dissolution: Dissolve 5'-IMP in WFI. The disodium salt is highly soluble (

    
    ).[1]
    
  • pH Check: Verify pH is between 7.0 and 7.5. If necessary, adjust with dilute NaOH. Note: The disodium salt usually yields a near-neutral solution, but water source acidity varies.

  • Filtration: Pass the solution through a

    
     filter into a pre-sterilized container.
    
  • Storage: Aliquot and freeze at

    
     to prevent slow hydrolysis over time.
    
Protocol B: Optimized Autoclaving (Mitigation Strategy)

Recommendation: Use ONLY if filtration is impossible (e.g., industrial scale-up limitations) and minor degradation (<5%) is acceptable.

Critical Constraint: Never autoclave 5'-IMP mixed with complex media (LB, DMEM) or glucose.

Step-by-Step:

  • Preparation: Prepare a concentrated stock solution of 5'-IMP (e.g., 100 mM) in separate distilled water.

  • Buffering (Crucial): Add a heat-stable buffer (e.g., 10 mM Sodium Phosphate, pH 7.5) to the stock.

    • Why? Unbuffered water can drop to pH 5.0-6.0 during autoclaving due to dissolved

      
       and high temperature 
      
      
      
      shifts. Buffering at pH 7.5 protects the glycosidic bond [1].
  • Cycle Selection: Use a "Liquid" cycle but minimize total heat exposure.

    • Temperature:

      
      
      
    • Time: 15 minutes maximum (Avoid 20-30 min cycles).

  • Cooling: Remove immediately after the cycle finishes. Do not let it sit in the hot autoclave.

  • Aseptic Addition: Add the sterile 5'-IMP stock to the bulk media after the media has cooled to

    
    .
    
Data Comparison: Stability by Method
ParameterProtocol A (Filtration)Protocol B (Buffered Autoclave)Unbuffered Autoclave (Risk)
Recovery of IMP > 99.9%~ 92 - 96%< 80% (Variable)
Breakdown Products NoneTrace HypoxanthineHypoxanthine (High)
Solution Color Clear / ColorlessClearPotential Yellowing
Risk of Precipitation NoneLowHigh (Hypoxanthine is less soluble)

Decision Logic & Workflow

Use the following logic gate to determine the correct processing method for your specific application.

Sterilization_Logic Figure 2: Sterilization Decision Matrix Start Start: Sterilize 5'-IMP Q1 Is the IMP mixed with Glucose or Amino Acids? Start->Q1 Maillard STOP: Maillard Reaction Risk. Autoclaving will cause browning. Q1->Maillard Yes Q2 Is Filtration Possible? (< 5 Liters) Q1->Q2 No (Pure Solution) Filter Protocol A: 0.22 µm Filtration (Best Integrity) Q2->Filter Yes Autoclave Protocol B: Separate Autoclaving (Buffered pH 7.5, 15 min) Q2->Autoclave No

Troubleshooting & FAQs

Q1: My autoclaved 5'-IMP solution turned yellow. Is it safe to use?

  • Diagnosis: This indicates the Maillard reaction or advanced thermal degradation. It usually happens if the IMP was autoclaved in the presence of trace amines or reducing sugars, or if the pH was too alkaline (

    
    ).
    
  • Action: Discard the solution. The chemical structure has been modified, and the breakdown products may inhibit cell growth or alter flavor profiles.

Q2: I see a white precipitate after autoclaving. What is it?

  • Diagnosis: This is likely Hypoxanthine .

  • Mechanism: When 5'-IMP hydrolyzes, it releases hypoxanthine. While 5'-IMP disodium is highly soluble, free hypoxanthine has low solubility in water. If significant hydrolysis occurred (due to acidic pH or long heat exposure), the concentration of hypoxanthine may exceed its solubility limit upon cooling [2].

  • Action: The solution is compromised. Switch to Protocol A (Filtration).

Q3: Can I use EDTA to stabilize the solution?

  • Analysis: EDTA chelates divalent metal ions (like

    
     or 
    
    
    
    ) which can catalyze hydrolysis. However, for 5'-IMP disodium salt in high-purity water, metal contamination is usually negligible.
  • Advice: pH control (buffering) is far more critical than chelation. Only add EDTA if you have confirmed metal contamination in your water source, and ensure EDTA is compatible with your downstream application.

Q4: Why does the pH drop during autoclaving?

  • Science: At

    
    , the dissociation constant of water (
    
    
    
    ) drops from 14.0 to roughly 11.6, meaning neutral pH is physically different at high temperature. Furthermore, degradation of other media components or absorption of
    
    
    can permanently lower the pH of unbuffered solutions, driving the acid-catalyzed hydrolysis of the nucleotide [3].

References

  • Matoba, T., et al. (1988).[2][3] Thermal Stability of Flavor Enhancers, Inosine 5′-monophosphate, and Guanosine 5′-monophosphate in Aqueous Solution. Journal of Food Science.

  • Sigma-Aldrich. (2025). Product Information: Inosine 5′-monophosphate disodium salt hydrate. Merck KGaA.

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Solubility and Stability of Disodium Inosinate.

Sources

Troubleshooting

Storage conditions to prevent degradation of IMP disodium salt hydrate powder

Product: Inosine 5'-monophosphate disodium salt hydrate CAS: 352195-40-5 (hydrate) / 4691-65-0 (anhydrous)[1] Critical Storage & Handling Protocol The Golden Rule: The primary enemy of IMP disodium salt is moisture-induc...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Inosine 5'-monophosphate disodium salt hydrate

CAS: 352195-40-5 (hydrate) / 4691-65-0 (anhydrous)[1]

Critical Storage & Handling Protocol

The Golden Rule: The primary enemy of IMP disodium salt is moisture-induced hydrolysis . As a nucleotide salt, this compound is highly hygroscopic.[1] If the powder absorbs water from the atmosphere, it creates a localized acidic micro-environment that catalyzes the cleavage of the N-glycosidic bond, rendering the molecule biologically inactive.

Storage Specifications
ParameterRecommendationTechnical Rationale
Temperature -20°C Slows thermodynamic degradation rates; essential for long-term stability (>6 months).[1]
Container Tightly Sealed + Desiccant Prevents moisture ingress.[1] The disodium salt will deliquesce (turn to liquid) if exposed to high humidity.
Light Dark / Amber Vial While less photosensitive than some nucleosides, UV exposure can induce gradual oxidation.[1]
Solubility Water (>100 mg/mL) Highly soluble.[1][2] Practically insoluble in ethanol/ether.[2][3]
Handling Workflow (The "Equilibration" Step)

Failure to follow this specific step is the #1 cause of user-reported degradation.[1]

  • Remove from Freezer: Take the bottle out of -20°C storage.

  • Do NOT Open: Place the sealed bottle on the benchtop.

  • Equilibrate: Wait 30–60 minutes until the bottle reaches room temperature.

    • Why? Opening a cold bottle in a warm room causes immediate condensation of atmospheric moisture onto the powder. This water initiates hydrolysis.

  • Weighing: Open, weigh quickly in a low-humidity environment, and reseal immediately.

Degradation Pathways & Mechanism

Understanding how the molecule breaks down allows you to diagnose issues in your experimental data.

The Mechanism: The degradation of IMP is primarily driven by acid-catalyzed hydrolysis .

  • Dephosphorylation: Loss of the phosphate group converts IMP to Inosine .

  • Glycosidic Cleavage: The bond between the base (Hypoxanthine) and the sugar (Ribose) breaks, yielding free Hypoxanthine .

  • Maillard Reaction: If the ribose ring opens (forming a reducing sugar) and amino acids are present in your buffer, the solution may turn yellow/brown upon heating.

Pathway Visualization

IMP_Degradation IMP IMP Disodium Salt (Active) Inosine Inosine (Inactive Intermediate) IMP->Inosine Dephosphorylation (Phosphomonoesterase) Hypoxanthine Hypoxanthine (Breakdown Product) IMP->Hypoxanthine Acid Hydrolysis (N-Glycosidic Bond Cleavage) Ribose Ribose-5-Phosphate IMP->Ribose Hydrolysis Moisture Moisture / Acidic pH Moisture->IMP Catalyst Inosine->Hypoxanthine Nucleosidase

Figure 1: Primary degradation pathways of Inosine Monophosphate.[1][4] Note that acid hydrolysis directly attacks the glycosidic bond, releasing the free base Hypoxanthine.

Troubleshooting Guide

Issue: Powder has formed a hard, sticky clump.
  • Diagnosis: Deliquescence. The container was likely opened while cold, or the seal was compromised.

  • Impact: The chemical integrity is likely compromised due to hydrolysis. The molecular weight calculation is now impossible due to unknown water content.

  • Solution: Discard for quantitative work. For qualitative "range-finding" experiments, you may attempt to dissolve it, but expect reduced potency.[1]

Issue: Solution turned yellow after autoclaving.
  • Diagnosis: Thermal Decomposition. Nucleotides are heat-sensitive.[1] Autoclaving (121°C) accelerates hydrolysis and can initiate Maillard browning if impurities are present.[1]

  • Corrective Action: Never autoclave IMP solutions.

  • Protocol: Prepare the solution in sterile water and filter-sterilize using a 0.22 µm PES or PVDF membrane .

Issue: Loss of activity in cell culture/enzyme assays.
  • Diagnosis: pH Mismatch. IMP is most stable at neutral pH (6.5 – 7.5).[1]

  • Test: Check the pH of your stock solution. If stored in water without a buffer, atmospheric CO2 absorption can lower the pH to ~5.0 over time, accelerating degradation.

  • Protocol: Store stock solutions in a buffered matrix (e.g., 10 mM Tris or HEPES, pH 7.2) rather than unbuffered water.[1][5]

Quality Control & Validation

How do you verify if your IMP powder is still good?

Method A: UV Spectral Ratio (Quick Check)

Dissolve a small amount in pH 7.0 buffer.[1]

  • IMP ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  ~248–250 nm.
    
  • Hypoxanthine ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  ~249 nm (at pH 7).
    
  • Note: Because the spectra overlap significantly, UV alone is often insufficient to distinguish partial degradation. HPLC is required for definitive purity.

Method B: HPLC (Definitive)
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: 50 mM Potassium Phosphate (pH 6.0) / Methanol (95:5).[1]

  • Detection: UV at 254 nm.[1]

  • Retention Time Logic: IMP is highly polar (charged phosphate) and will elute earlier than Inosine or Hypoxanthine.[1]

Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw the stock solution? A: Avoid repeated freeze-thaw cycles. Each cycle causes micro-pH changes during crystallization that can damage the nucleotide. Aliquot your stock solution into single-use volumes (e.g., 500 µL) before freezing at -20°C.

Q: My protocol calls for "IMP" but I have "IMP Disodium Hydrate." Is the molecular weight different? A: Yes.

  • Free Acid (IMP): MW ~348.2 g/mol .[1]

  • Disodium Salt (Anhydrous): MW ~392.17 g/mol .[1][2][6]

  • Disodium Salt (Hydrate): MW varies (often xH2O ≈ 7-8 waters).[1]

  • Action: Check the specific Certificate of Analysis (CoA) on your bottle for the exact water content or "Loss on Drying" value to calculate the precise molarity.

Q: Is the powder toxic? A: IMP is generally recognized as safe (GRAS) and is a common food additive (E631).[1] However, always wear standard PPE (gloves, goggles) to prevent contamination of the sample and inhalation of dust.[1]

References

  • Cayman Chemical. Inosine-5'-monophosphate (sodium salt hydrate) Product Information.Link[1]

  • BenchChem. An In-depth Technical Guide to the Solubility and Stability of Disodium Inosinate.[2]Link

  • MDPI (Foods Journal). Mechanism of Inosine Monophosphate Degradation by Specific Spoilage Organism.[1]Link[1]

  • Fisher Scientific. Safety Data Sheet: Inosine-5'-monophosphate disodium salt hydrate.[1][6][7]Link[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative UV-Vis Spectral Analysis: Inosine 5'-Monophosphate (IMP) vs. Purine Nucleotide Analogs

Executive Summary & Application Context Inosine 5'-monophosphate disodium salt hydrate (IMP) is a central intermediate in de novo purine biosynthesis and a critical flavor enhancer (E631) in the food industry. In pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Inosine 5'-monophosphate disodium salt hydrate (IMP) is a central intermediate in de novo purine biosynthesis and a critical flavor enhancer (E631) in the food industry. In pharmaceutical development, it serves as a precursor for immunomodulatory drugs and a substrate for Inosine Monophosphate Dehydrogenase (IMPDH) assays.

While High-Performance Liquid Chromatography (HPLC) is the gold standard for separation, UV-Visible Spectroscopy remains the most efficient method for routine purity assessment, concentration determination, and pKa validation. However, IMP's spectral similarity to its metabolic relatives—Adenosine 5'-monophosphate (AMP) and Guanosine 5'-monophosphate (GMP)—requires a nuanced understanding of spectral shifts and extinction coefficients.

This guide provides an objective, data-driven comparison of IMP against its purine analogs, establishing a self-validating protocol for researchers to distinguish and quantify IMP with high confidence.

Fundamental Spectral Characteristics[1][2][3]

The UV absorption of IMP arises primarily from the


 electronic transitions within its hypoxanthine  base. Unlike the adenine or guanine bases, hypoxanthine lacks an exocyclic amino group, which results in a hypsochromic (blue) shift relative to AMP and GMP.
Comparative Data Table: IMP vs. Alternatives

Data collected at pH 7.0 - 7.5 (Phosphate Buffer)

CharacteristicInosine 5'-Monophosphate (IMP) Guanosine 5'-Monophosphate (GMP) Adenosine 5'-Monophosphate (AMP)

(nm)
248 - 249 nm 252 - 253 nm259 - 260 nm

(M

cm

)
12,200 13,70015,400

(M

cm

)
~7,400 ~11,80015,400
A

/A

Ratio
1.65 - 1.70 1.15 - 1.200.78 - 0.82
A

/A

Ratio
~0.25 ~0.66~0.15
Primary Chromophore HypoxanthineGuanineAdenine

Field-Proven Insight: The A


/A

ratio
is the most robust metric for distinguishing IMP from AMP. A ratio significantly below 1.6 indicates contamination with AMP or protein, or degradation to hypoxanthine.

Deep Dive: pH Dependence & Ionization

Nucleotides are polyprotic acids. The ionization state of the N1 proton in the hypoxanthine ring (pKa ~8.8) and the phosphate group (pKa ~6.0 for the secondary ionization) dramatically alters the electron distribution and, consequently, the absorption spectrum.

The Isosbestic Point Validation

A hallmark of a pure two-component equilibrium (e.g., protonated vs. deprotonated IMP) is the presence of an isosbestic point —a specific wavelength where absorbance remains constant regardless of pH.[1][2]

  • Acidic Shift: At pH < 2, the N7 is protonated, causing a slight spectral shift.

  • Alkaline Shift: At pH > 9, the N1 proton is lost, causing a bathochromic (red) shift and an increase in extinction coefficient.

Workflow: pH-Dependent Spectral Validation

The following diagram outlines the logic for validating IMP identity using pH titration.

IMP_Validation Start Start: Unknown Nucleotide Sample Prep Prepare 20 µM Solution in 10mM Phosphate Buffer (pH 7.0) Start->Prep Scan1 Scan 1: Measure UV Spectrum (220 nm - 300 nm) Prep->Scan1 CheckLambda Check Lambda max Scan1->CheckLambda IMP_Path Lambda max ~249 nm CheckLambda->IMP_Path GMP_Path Lambda max ~252 nm CheckLambda->GMP_Path AMP_Path Lambda max ~260 nm CheckLambda->AMP_Path Titration Validation: pH Titration Adjust to pH 10 (NaOH) & pH 2 (HCl) IMP_Path->Titration Isosbestic Overlay Spectra Check for Isosbestic Points Titration->Isosbestic Result Confirmed IMP Identity Isosbestic->Result Stable Cross-over Points

Figure 1: Decision logic for identifying IMP based on spectral maxima and pH-dependent behavior.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , these protocols include internal "sanity checks" to verify reagent quality and instrument calibration.

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: Verify the concentration of an IMP stock solution or the purity of a powder sample.

  • Preparation:

    • Weigh 10.0 mg of IMP disodium salt hydrate.

    • Correction Factor: Account for hydration water. (MW anhydrous = 392.17 g/mol ; MW hydrate varies, typically ~7-8 H₂O, check CoA).

    • Dissolve in 100 mL of 100 mM Phosphate Buffer (pH 7.0) . Water alone is insufficient due to pH sensitivity.

  • Dilution Series:

    • Prepare dilutions: 10, 20, 30, 40, and 50 µM.

  • Measurement:

    • Blank the spectrophotometer with the buffer.

    • Scan 220–300 nm.

  • Validation (The "Sanity Check"):

    • Plot Absorbance (at 249 nm) vs. Concentration (M).

    • Perform linear regression.

    • Pass Criteria:

      
       AND Slope (
      
      
      
      ) =
      
      
      M
      
      
      cm
      
      
      .
Protocol B: Purity Assessment via Ratios

Objective: Rapidly detect protein or nucleotide contamination.

  • Measurement: Record absorbance at 250 nm, 260 nm, and 280 nm.

  • Calculation:

    • Ratio A =

      
      
      
    • Ratio B =

      
      
      
  • Interpretation:

    • Pure IMP: Ratio A

      
       1.67; Ratio B 
      
      
      
      0.25.
    • High Ratio B (> 0.4): Indicates Protein contamination (aromatic amino acids absorb at 280 nm) or Phenol contamination.

    • Low Ratio A (< 1.5): Indicates presence of AMP, GMP, or RNA fragments.

Mechanism of Action: Why the Spectrum Matters

Understanding the electronic transitions allows for better troubleshooting.

  • The Chromophore: The purine ring system of hypoxanthine is the light-absorbing unit.

  • The Phosphate Effect: The 5'-phosphate group adds significant negative charge but is electronically decoupled from the ring. Therefore, IMP and Inosine have nearly identical UV spectra.

    • Critical Note: UV-Vis cannot distinguish between IMP and Inosine (its hydrolysis product). To verify the phosphate group integrity, one must use HPLC or an enzymatic assay (e.g., 5'-nucleotidase sensitivity).

Chromophore_Logic IMP IMP Molecule Base Hypoxanthine Base (The Chromophore) IMP->Base Sugar Ribose Sugar (Auxochrome - Minor Effect) IMP->Sugar Phosphate 5'-Phosphate (No UV Contribution >220nm) IMP->Phosphate Transition Pi -> Pi* Transition Base->Transition UV_Light UV Light (249 nm) UV_Light->Base Absorbed by

Figure 2: Structural contribution to UV absorbance. Note that the phosphate group does not contribute to the 249 nm peak, making UV blind to dephosphorylation.

References

  • Jena Bioscience. (2023). Inosine-5'-monophosphate, Triethylammonium salt - Spectroscopic Properties. Retrieved from [Link]

  • Bock, R. M., et al. (1956). Ultraviolet absorption spectra of adenosine-5'-triphosphate and related compounds. Archives of Biochemistry and Biophysics. (Foundational text for nucleotide extinction coefficients).
  • Beaven, G. H., et al. (1955). The Ultra-violet Absorption Spectra of Purines and Pyrimidines. In The Nucleic Acids (Vol. 1). Academic Press. (Source for pH-dependent spectral shifts).

Sources

Comparative

A Senior Application Scientist's Guide to Certified Reference Material Standards for 5'-IMP Disodium Salt Analysis

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 5'-Inosine Monophosphate (5'-IMP) disodium salt, the selection of an appropriate Certified Reference Material (CRM)...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 5'-Inosine Monophosphate (5'-IMP) disodium salt, the selection of an appropriate Certified Reference Material (CRM) is a foundational step that dictates the accuracy, reliability, and validity of all subsequent experimental data. This guide provides an in-depth comparison of available CRM standards for 5'-IMP disodium salt, supported by detailed experimental protocols for their verification and use. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, grounded in authoritative scientific principles.

The Critical Role of Certified Reference Materials in Analytical Integrity

5'-IMP disodium salt is a purine nucleotide widely used as a flavor enhancer in the food industry and also plays a significant role in various biochemical and pharmaceutical research applications.[1] Accurate quantification of this analyte is paramount for quality control, formulation development, and regulatory compliance. Certified Reference Materials provide a metrologically traceable benchmark, ensuring that the measurements are accurate, consistent across different laboratories, and comparable over time. The use of a well-characterized CRM is a core requirement for method validation and is stipulated by regulatory bodies such as the Food and Drug Administration (FDA) and is a key principle in guidelines from the International Council for Harmonisation (ICH).[2][3]

Comparison of Commercially Available 5'-IMP Disodium Salt Certified Reference Materials

The selection of a CRM involves a careful evaluation of its type (primary vs. secondary), certified purity, associated uncertainty, and the comprehensiveness of the accompanying Certificate of Analysis (CoA). Below is a comparative overview of prominent 5'-IMP disodium salt CRMs.

Parameter United States Pharmacopeia (USP) Reference Standard Sigma-Aldrich (Supelco®) Pharmaceutical Secondary Standard LGC Standards Reference Material
Grade Pharmaceutical Primary Standard[4]Pharmaceutical Secondary Standard; Certified Reference Material[1]Reference Material
Traceability Primary standard, established by the USP.Traceable to the current lot of the USP Reference Standard.[1]Produced in accordance with ISO 17034.[5]
Intended Use Official assays and tests in the USP-NF.[4]Quality control, method development, and as a cost-effective alternative to the primary standard.[1]Analytical testing, research, and quality control.[6]
Certificate of Analysis (CoA) Generally not provided; to be used at 100.0% purity on the anhydrous basis unless otherwise specified.Comprehensive CoA available, detailing identity, purity by a validated method (e.g., HPLC), and traceability.Comprehensive CoA provided, detailing purity, uncertainty, and characterization methods.[7]
Purity (Typical) Assumed to be 100.0% for official applications.Lot-specific purity value provided on the CoA (e.g., ≥98%).Lot-specific purity value provided on the CoA (e.g., >95% by HPLC).[8]
Uncertainty Not explicitly stated, as it is the primary standard.Stated on the CoA, providing a confidence interval for the certified value.Expanded uncertainty is provided on the CoA in accordance with ISO guidelines.[7]

Expert Insight: The choice between a primary and a secondary standard is often dictated by the application's criticality and regulatory requirements. For the calibration of in-house working standards and for routine quality control, a well-characterized secondary standard traceable to a primary standard offers a practical and cost-effective solution. Primary standards are typically reserved for the highest level of metrological traceability, such as the qualification of secondary standards.

Experimental Verification and Use of 5'-IMP CRMs: A Validated Approach

To ensure the integrity of your analytical results, it is imperative to not only use a CRM but to also employ a validated analytical method. Below are detailed protocols for the analysis of 5'-IMP disodium salt using High-Performance Liquid Chromatography (HPLC) and a simpler, alternative method using UV-Vis Spectrophotometry. These protocols are designed based on established scientific literature and are aligned with the principles of analytical method validation as outlined in the ICH Q2(R2) guidelines.[2][3][9]

Workflow for CRM-based Analytical Method Validation

cluster_0 Phase 1: Method Development & CRM Selection cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Routine Analysis Select CRM Select Appropriate CRM (Primary/Secondary) Develop Method Develop Analytical Method (HPLC or UV-Vis) Select CRM->Develop Method Specificity Specificity Develop Method->Specificity Linearity Linearity & Range Develop Method->Linearity Accuracy Accuracy Develop Method->Accuracy Precision Precision (Repeatability & Intermediate) Develop Method->Precision LOD_LOQ LOD & LOQ Develop Method->LOD_LOQ Robustness Robustness Develop Method->Robustness System Suitability System Suitability Testing Robustness->System Suitability Sample Analysis Sample Analysis System Suitability->Sample Analysis

Caption: Workflow for CRM-based analytical method validation.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Method

This method is highly specific and is the preferred method for the accurate quantification of 5'-IMP in complex matrices.[10]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., SunFire® C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended.[11][12]

  • Mobile Phase: A mixture of a potassium phosphate buffer and an ion-pairing reagent like hexane-1-sulfonic acid sodium salt.[11][12] A common composition is a buffer of 10 mM potassium dihydrogen phosphate with the pH adjusted to around 4.6, mixed with methanol in a 90:10 ratio.[13]

  • Flow Rate: Typically 0.8 to 1.2 mL/min.[11][13]

  • Column Temperature: 30 °C.[13]

  • Detection Wavelength: 254 nm or 255 nm.[11][13][14]

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh an appropriate amount of the 5'-IMP CRM, dissolve it in the mobile phase or HPLC-grade water, and dilute to a known volume in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range might be 5-50 µg/mL.

  • Sample Preparation: For drug products, dissolve the formulation in a suitable solvent and dilute to bring the 5'-IMP concentration within the calibration range. For complex matrices like food, an extraction step may be necessary. Filter all solutions through a 0.45 µm syringe filter before injection.[10]

3. Method Validation (as per ICH Q2(R2) guidelines):

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the 5'-IMP standard. The peak for 5'-IMP should be well-resolved from any other peaks.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a sample with known amounts of the 5'-IMP CRM at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate preparations of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the datasets should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Workflow for HPLC Analysis

Start Start Prep_Mobile_Phase Prepare Mobile Phase (e.g., KH2PO4 buffer with ion-pair reagent) Start->Prep_Mobile_Phase Prep_Standards Prepare CRM Stock & Calibration Standards Start->Prep_Standards Prep_Samples Prepare Sample Solutions (dissolve/extract & filter) Start->Prep_Samples Equilibrate_System Equilibrate HPLC System with Mobile Phase Prep_Mobile_Phase->Equilibrate_System Inject_Standards Inject Calibration Standards Prep_Standards->Inject_Standards Inject_Samples Inject Sample Solutions Prep_Samples->Inject_Samples Equilibrate_System->Inject_Standards Generate_Curve Generate Calibration Curve (Peak Area vs. Concentration) Inject_Standards->Generate_Curve Generate_Curve->Inject_Samples Quantify Quantify 5'-IMP in Samples using Calibration Curve Inject_Samples->Quantify End End Quantify->End

Caption: Step-by-step workflow for HPLC analysis of 5'-IMP.

Protocol 2: UV-Vis Spectrophotometry Method

This method is simpler and faster than HPLC but may be less specific. It is suitable for the analysis of relatively pure samples.

1. Instrumentation and Parameters:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm quartz cuvettes.

  • Solvent: 0.1 N Hydrochloric Acid (HCl).

  • Wavelength of Maximum Absorbance (λmax): Approximately 250 nm.[10]

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh the 5'-IMP CRM, dissolve it in 0.1 N HCl, and dilute to a known volume.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution to concentrations typically ranging from 2-12 µg/mL.

  • Sample Preparation: Dissolve the sample in 0.1 N HCl and dilute to obtain an absorbance reading within the linear range of the assay.

3. Method Validation:

  • Specificity: Scan the UV spectrum of the 5'-IMP standard from 200-400 nm to confirm the λmax. Analyze a blank and a placebo to ensure no interference at the analytical wavelength.

  • Linearity: Measure the absorbance of the calibration standards. Plot absorbance versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy and Precision: Perform these studies similarly to the HPLC method, using absorbance measurements instead of peak areas.

Conclusion: Ensuring Data Integrity through Informed CRM Selection and Method Validation

The reliability of any quantitative analysis of 5'-IMP disodium salt hinges on the foundational choice of a Certified Reference Material and the rigorous validation of the analytical method employed. While a primary standard from a pharmacopeia like the USP offers the highest level of authority, traceable secondary standards provide a practical and reliable alternative for routine applications. The detailed HPLC and UV-Vis spectrophotometry protocols provided herein, when validated according to ICH guidelines, offer robust frameworks for the accurate and precise quantification of 5'-IMP. By understanding the principles behind CRM selection and method validation, researchers can ensure the integrity and defensibility of their analytical data, a cornerstone of scientific excellence and regulatory compliance.

References

  • BenchChem. (2025).
  • International Council for Harmonisation. (2023).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Natalia, A., & Rukmana, Y. (2018). Development of a high-performance liquid chromatography method for analyzing disodium 5'-guanylate and disodium 5'-inosinate levels in flavor enhancers. International Journal of Applied Pharmaceutics, 10(5), 104-109.
  • ResearchGate. (2019).
  • International Council for Harmonisation. (2023).
  • Sigma-Aldrich.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Lab Manager. (2025).
  • ResearchGate. (2025).
  • Sigma-Aldrich.
  • LGC Standards. (2023).
  • LGC Standards.
  • Sigma-Aldrich.
  • Mendeley Data. (2025). High-Performance Liquid Chromatography Method Modification for the Simultaneous Analysis of Disodium Guanylate and Disodium Inosinate in Mushrooms (specifically Hericium erinaceus).
  • Sigma-Aldrich.
  • European Union Reference Laboratory for Feed Additives. (2019).
  • Thomas Scientific.
  • ResearchGate.
  • Amanote Research. (2018). Analysis of Disodium 5.
  • LGC Standards.
  • LGC Standards.
  • LGC Group. Reference standards, research chemicals & proficiency testing.
  • D'Souza, S., & Vanaja, K. (2015). Simple spectrophotometric method for estimation of disodium edetate in topical gel formulations. Journal of Applied Pharmaceutical Science, 5(8), 119-122.
  • Yusrini, L. A., et al. (2022). Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. Journal of Applied Pharmaceutical Science, 12(7), 114-121.
  • Sravani, G., et al. (2021). Method development and validation of uv-visible spectroscopic method for the estimation of assay of sugammadex sodium, apremilast. International Journal of Pharmaceutical Sciences and Research, 12(8), 4344-4351.
  • Perez-Chauca, J. C., et al. (2022). Ultraviolet spectrophotometric methods development and validation for quantification of lamivudine and zidovudine in dissolution. Journal of Pharmacy & Pharmacognosy Research, 10(5), 846-858.
  • Singh, S., et al. (2022). Validated UV-Vis spectrophotometric method for the estimation of Sorafenib Tosylate in bulk and nanoparticles. International Journal of Pharmaceutical Sciences and Research, 13(4), 1838-1844.

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